NBTIs-IN-5

Catalog No.
S12875223
CAS No.
M.F
C24H25F3N4O2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBTIs-IN-5

Product Name

NBTIs-IN-5

IUPAC Name

N-(6-methoxy-1,5-naphthyridin-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclohexane-1-carboxamide

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32)

InChI Key

HYPVIZDRHBBZPJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F

Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Author: Smolecule Technical Support Team. Date: February 2026

NBTIs are a distinct class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV [1]. These enzymes are A2B2 heterotetramers crucial for managing DNA topology during processes like replication and transcription [1]. They function by creating transient double-strand breaks in DNA [1].

The following diagram illustrates the core mechanism of action of NBTIs and the key difference in DNA cleavage outcomes.

G Gyrase Gyrase TernaryComplex TernaryComplex Gyrase->TernaryComplex Binds DNA DNA DNA DNA->TernaryComplex Substrate NBTI NBTI NBTI->TernaryComplex Binds at Gyrase-DNA Interface SSB SSB TernaryComplex->SSB Classical NBTI (e.g., Gepotidacin) DSB DSB TernaryComplex->DSB Atypical Amide NBTI (e.g., Compound 148, 185)

Generic NBTI mechanism and atypical DNA cleavage.

Contrary to fluoroquinolone antibiotics, NBTIs bind to a unique site on the GyrA subunit dimer interface, which explains the lack of cross-resistance [1]. A key interaction for many NBTIs involves the engagement of the acidic residue D83 (in S. aureus) via a basic amine in the inhibitor's linker region [1].

Recent research has identified a subset of amide-based NBTIs (replacing the basic amine with an amide group) that exhibit an atypical and functionally significant binding mode [1].

Atypical Binding of Amide NBTIs and DNA Cleavage

X-ray crystal structures of amide NBTIs (compounds 148 and 185) reveal a distinctive mechanism where the amide linker engages in charge-dipole interactions with both D83 and R122 of GyrA [1]. The amide carbonyl oxygen interacts with the guanidino group of R122, while the amide nitrogen interacts with D83 [1].

This interaction with R122 is critical because this residue directly contacts the scissile phosphate in the DNA backbone and stabilizes the transition state during DNA cleavage [1]. Engaging R122 is hypothesized to underpin the unique ability of these amide NBTIs to stabilize both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA, unlike classical NBTIs which typically cause only SSBs [1].

The table below summarizes the key characteristics of these different NBTI types.

Feature Classical Amine NBTIs Atypical Amide NBTIs
Key Interaction Ionic bond with GyrA D83 [1] Charge-dipole with D83 and R122 [1]
DNA Cleavage Outcome Primarily Single-Strand Breaks (SSBs) [1] Both Single- and Double-Strand Breaks (SSBs & DSBs) [1]
Right-Hand Side (RHS) Moiety Impact Known to influence potency Greatly affects DNA cleavage pattern (e.g., oxazinone vs. benzodioxane) [1]
hERG Inhibition Often a significant liability [1] Generally reduced compared to amine NBTIs [1]

Key Experimental Methods for Characterizing NBTIs

The following experimental protocols are central to elucidating the mechanism of action for NBTIs, as referenced in the scientific literature [1].

  • X-ray Crystallography: Used to determine high-resolution ternary structures of NBTIs bound to a S. aureus GyrB27–A56(GKdel) Y123F fusion protein and a 20 bp symmetric DNA duplex. This method directly visualizes the binding mode and protein-inhibitor-DNA interactions [1].
  • DNA Cleavage Assay: Evaluates the ability of an NBTI to induce DNA breaks. A standard protocol involves incubating the compound with S. aureus DNA gyrase and a negatively supercoiled plasmid DNA substrate (e.g., pBR322). The reaction products are analyzed using gel electrophoresis to quantify the formation of relaxed (SSB) and linear (DSB) DNA forms. Ciprofloxacin (induces DSBs) and gepotidacin (induces SSBs) are typical controls [1].
  • Molecular Docking and Dynamics Simulations: Computational techniques used to model the binding poses of NBTIs. Studies typically start with a crystal structure (e.g., of compound 148), then prepare the model by splitting the GyrA/B fusion and reversing the Y123F mutation. Docking and subsequent molecular dynamics simulations help investigate the structural basis for differences in DNA cleavage patterns [1].

References

NBTIs-IN-5 DNA gyrase inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of NBTIs-IN-5

The table below summarizes the core biochemical and antibacterial activity data for this compound:

Property Value / Description
CAS Number 2767443-78-5 [1] [2]
Molecular Formula C₂₄H₂₅F₃N₄O₂ [1]
Molecular Weight 458.48 g/mol [1]
Target Bacterial DNA Gyrase [1] [2]
IC₅₀ (Enzyme Inhibition) 1.5 μM (vs. M. abscessus DNA gyrase) [1] [2]
MIC₉₀ (Antibacterial Activity) 0.4 μM (vs. M. abscessus bacteria) [1]

Molecular Structure and Mechanism of Action

This compound consists of three key regions common to NBTIs [3] [4]:

  • Left-Hand Side (LHS): A heteroaromatic moiety that intercalates between DNA base pairs.
  • Linker: A central spacer that ensures proper spatial orientation.
  • Right-Hand Side (RHS): An aromatic group that binds into a hydrophobic pocket on the GyrA subunit.

This binding stabilizes single-strand DNA cleavage breaks, a mechanism distinct from fluoroquinolone antibiotics, which helps overcome cross-resistance [3] [5]. The following diagram illustrates the general mechanism of NBTIs:

G NBTI NBTI Molecule LHS Left-Hand Side (LHS) NBTI->LHS Linker Linker NBTI->Linker RHS Right-Hand Side (RHS) NBTI->RHS DNA DNA Strand LHS->DNA Intercalates GyrA GyrA Subunit RHS->GyrA Binds to Pocket

General NBTI mechanism: LHS intercalates DNA, RHS binds GyrA subunit.

Key Experimental Context from Research

While a specific protocol for this compound was not detailed, general experimental approaches for evaluating NBTIs include:

  • Biochemical Gyrase Inhibition Assay: IC₅₀ values are typically determined using supercoiling assays where plasmid DNA is relaxed by DNA gyrase. Inhibition is measured by the reduction in formation of supercoiled DNA, with data fitted to a dose-response curve (e.g., using the 4-parameter logistic Hill equation) to calculate the IC₅₀ [6].
  • Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods according to guidelines from organizations like CLSI. The MIC₉₀ represents the lowest compound concentration that inhibits 90% of bacterial growth [1] [5].

Broader Insights on NBTIs

  • Overcoming Cross-Resistance: NBTIs bind to a site on the gyrase-DNA complex that is distinct from fluoroquinolones, making them active against many drug-resistant bacteria [3] [5].
  • A Key Safety Challenge: A well-known liability in the NBTI class is inhibition of the human hERG potassium channel, which is associated with cardiotoxicity. Medicinal chemistry efforts often focus on modifying the linker's basicity and introducing polarity to mitigate this risk [7] [5].
  • Importance of the RHS: Research shows that the RHS moiety can be engineered to form specific interactions, such as halogen bonds with the backbone carbonyls of Ala68 residues in GyrA, which can enhance potency and potentially combat resistance [3].

References

Introduction to NBTIs-IN-5 and M. abscessus

Author: Smolecule Technical Support Team. Date: February 2026

Mycobacterium abscessus is a rapidly growing, non-tuberculous mycobacterium notorious for its extensive intrinsic and acquired resistance to conventional antibiotics, making infections difficult to treat and resulting in high failure rates [1] [2]. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibiotics that target DNA gyrase through a mechanism distinct from fluoroquinolones, thereby overcoming common resistance mechanisms [3] [4]. NBTIs-IN-5 (Compound 5r) is a specific piperidine-4-carboxamide (P4C) NBTI demonstrating potent activity against M. abscessus [5] [6].

Mechanism of Action: Targeting DNA Gyrase

This compound inhibits the essential bacterial enzyme DNA gyrase, a type IIA topoisomerase. Its mechanism differs fundamentally from fluoroquinolones:

  • Binding Mode: The compound's structure features three key motifs: a planar heterocyclic "left-hand side" (LHS) that intercalates between DNA base pairs, a "right-hand side" (RHS) that occupies a hydrophobic pocket at the GyrA subunit interface, and a central linker containing a basic nitrogen atom [4]. This nitrogen forms a critical ionic interaction with Asp91 in M. abscessus GyrA (equivalent to Asp83 in S. aureus) [4].
  • Enzymatic Consequence: This binding stabilizes the enzyme-DNA complex, inhibiting the supercoiling activity of DNA gyrase. Unlike fluoroquinolones that cause double-stranded breaks, NBTIs primarily induce single-stranded DNA breaks, leading to bactericidal activity [3] [4].
  • Resistance Advantage: Mutations in Asp91 confer resistance to this P4C series but NBTIs generally remain active against fluoroquinolone-resistant strains with common GyrA mutations (e.g., A90, D94 in Mtb) [4].

The following diagram illustrates the mechanism of action and the resulting cellular effects.

G cluster_0 Mechanism of Action at DNA Gyrase cluster_1 Cellular Consequences LHS Left-Hand Side (LHS) 1,5-Naphthyridine CU Central Unit Aminopiperidine DNA DNA Double Helix LHS->DNA Intercalates RHS Right-Hand Side (RHS) Aromatic Ring Asp91 Asp91 Residue (GyrA) CU->Asp91 Ionic Interaction GyrA GyrA Subunit RHS->GyrA Binds Hydrophobic Pocket Mechanism Stabilized Cleavage Complex GyrA->Mechanism Inhibits Supercoiling DNA->Mechanism Inhibits Supercoiling SSB Single-Stranded DNA Breaks CID Cell Death (Bactericidal) SSB->CID NORS No Cross-Resistance with FQs Mechanism->SSB

Quantitative Activity Profile of this compound

This compound exhibits potent inhibition of both the enzymatic target and whole-cell growth.

Activity Parameter Value Experimental Context
Enzyme Inhibition (IC₅₀) 1.5 μM Versus recombinant M. abscessus DNA gyrase supercoiling activity [5] [6].
Whole-Cell Activity (MIC₉₀) 0.4 μM Against M. abscessus Bamboo strain in vitro [6].

This potency is comparable or superior to other advanced NBTIs. For instance, the related compound EC/11716 showed MICs ranging from 1.8 to 4.7 μM against various M. abscessus complex subspecies and was efficacious in a murine lung infection model, demonstrating the in vivo potential of this class [3].

Experimental Protocols for Key Assays

DNA Gyrase Supercoiling Inhibition Assay (IC₅₀ Determination)

This assay measures the compound's direct ability to inhibit the enzymatic activity of DNA gyrase.

  • Principle: The assay monitors the conversion of relaxed plasmid DNA into a supercoiled state by DNA gyrase. Inhibition prevents this conversion, which can be visualized via gel electrophoresis [4].
  • Procedure:
    • Reaction Setup: Incubate recombinant M. abscessus DNA gyrase with relaxed pBR322 plasmid DNA in a supercoiling buffer (containing ATP, Mg²⁺, etc.).
    • Compound Addition: Add serially diluted this compound (typically in DMSO) to the reactions. Include controls (no drug for full supercoiling, no enzyme for relaxed DNA).
    • Termination & Analysis: Stop reactions with SDS/EDTA. Analyze samples by agarose gel electrophoresis. Stain with ethidium bromide and visualize under UV light.
    • Data Analysis: Quantify the intensity of supercoiled vs. relaxed DNA bands. The IC₅₀ is the compound concentration that inhibits supercoiling activity by 50% [4].
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This standard method determines the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Preparation:
    • Prepare a stock solution of this compound in DMSO.
    • Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Middlebrook 7H9 or Mueller-Hinton) in a 96-well microtiter plate.
  • Inoculation and Incubation:
    • Inoculate wells with a standardized suspension of M. abscessus (e.g., (5 \times 10^5 ) CFU/mL).
    • Incate the plate at 37°C for 3-5 days. The use of a resazurin (AlamarBlue) assay can help determine the MIC90 (concentration inhibiting 90% of growth) more objectively [5] [6].
  • Solubility Considerations: For in vitro assays, if solubility is an issue in aqueous buffers, the compound can be initially dissolved in DMSO. Final DMSO concentrations should be kept low (e.g., ≤1%) to avoid cytotoxicity [5].
In Vivo Formulation and Dosing

For animal efficacy studies, such as the murine model of lung infection, suitable formulations are required.

  • Recommended Formulation (Injection): DMSO : Tween 80 : Saline = 10 : 5 : 85 [5].
    • Procedure: Mix 100 μL of DMSO stock solution with 50 μL Tween 80. Add this mixture to 850 μL of saline (0.9% NaCl) while vortexing to obtain a clear solution ready for administration.
  • Alternative Formulation (Oral): Suspend the compound in 0.5% Carboxymethylcellulose Sodium (CMC Na) [5].
  • Stability: Prepared working solutions should be used freshly for optimal results in in vivo studies [5].

The workflow below summarizes the key stages from initial screening to in vivo validation for anti-M. abscessus drug discovery.

G Start High-Throughput Screening or TB-Active Compound Set A In Vitro Whole-Cell MIC Assay Start->A Primary Hit Identification B Mechanism of Action Studies (Target Deconvolution) A->B Confirm Potency & Selectivity C Lead Optimization (SAR, IC₅₀, PK) B->C Validate Target (e.g., Gyrase) D In Vivo Efficacy Model (Murine Lung Infection) C->D Optimize Compound Properties End Preclinical Candidate D->End Demonstrate In Vivo Efficacy

Strategic Context in Drug Discovery

The discovery of this compound fits a strategic framework for accelerating M. abscessus drug discovery by leveraging advanced chemical matter originally developed for M. tuberculosis (TB) [1]. This approach offers several key advantages:

  • Increased Hit Rates: Screening TB-active compounds takes advantage of homologous drug targets and similar penetration barriers in closely related mycobacterial species, resulting in higher hit rates compared to random library screens [1].
  • Reduced Attrition: Starting with compounds that have established SAR, pharmacokinetic (PK), and tolerability profiles helps fast-track the development of in vitro hits into lead compounds with in vivo efficacy [1].

Critical Research Considerations

  • Research Use Only: this compound is currently designated for research use only and is not intended for human application [5] [6].
  • Solubility and Formulation: The compound likely has low aqueous solubility. For in vitro and in vivo studies, careful formulation is required, utilizing co-solvents like DMSO, PEG300, Tween 80, cyclodextrins, or suspensions in CMC Na [5].
  • Structural Insights: The piperidine-4-carboxamide (P4C) scaffold of this compound represents a novel structural subclass of NBTIs/MGIs, characterized by the position of the basic nitrogen in the central linker [4]. This offers a distinct chemical starting point for further optimization.

References

NBTI Binding Site and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

NBTIs represent a promising class of antibacterial agents that target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. Their binding site and mechanism are distinct from those of fluoroquinolones, which helps them avoid cross-resistance [1] [2].

  • Binding Location: NBTIs bind in a non-catalytic, hydrophobic pocket at the interface of the two GyrA subunits in DNA gyrase (or ParC subunits in topoisomerase IV). This pocket is formed before DNA cleavage occurs [3] [2].
  • Molecular Structure: An NBTI molecule comprises three key moieties:
    • Left-Hand Side (LHS): A bicyclic or tricyclic heteroaromatic ring system that intercalates between the central DNA base pairs of the bound DNA segment (G-segment) [3] [2].
    • Linker: A central cyclic or bicyclic spacer that connects the LHS and RHS, providing the correct spatial geometry [2].
    • Right-Hand Side (RHS): A heteroaromatic ring system that binds deeply into the hydrophobic pocket on the GyrA dimer interface [3] [2].
  • Functional Consequence: NBTIs stabilize an enzyme-DNA complex with a single-strand DNA break, in contrast to the double-strand breaks induced by fluoroquinolones. The asymmetric intercalation of the NBTI's LHS causes a shift in the DNA backbone on only one side, allowing cleavage on that side alone [3] [4].

The following diagram illustrates the logical relationship of the NBTI mechanism leading to bacterial cell death.

G A NBTI Binds Gyrase-DNA Complex B Asymmetric Intercalation of LHS A->B C Shift of Scissile Phosphate on One DNA Strand B->C D Stabilization of Single-Strand DNA Break C->D E Blockage of DNA Replication and Transcription D->E F Bacterial Cell Death E->F

Logical flow of the NBTI mechanism of action.

Key Structural Features and Quantitative Data

The potency of NBTIs is highly influenced by specific interactions within the hydrophobic RHS pocket, which is lined with residues like Ala68, Val71, Gly72, Met75, and Met121 in S. aureus GyrA [3] [5].

The Significance of Halogen Bonding

A critical breakthrough in understanding NBTI potency was the discovery of symmetrical bifurcated halogen bonds. When the RHS moiety is a p-halo-substituted phenyl (e.g., chloro, bromo, iodo), the halogen atom can form simultaneous interactions with the backbone carbonyl oxygens of both Ala68 residues from the two GyrA subunits [3] [4].

The table below compares the activity of NBTIs with different RHS substituents, demonstrating the superior potency provided by halogen bonding.

Table 1: Influence of RHS Para-Substituent on NBTI Potency and Binding Interactions

RHS Para-Substituent Key Interaction Type *S. aureus* Gyrase IC₅₀ Antibacterial Activity (MIC) Notes
Chloro (-Cl) Symmetrical bifurcated halogen bond 35 nM [4] Potent activity First crystal structure proving binding mode [3]
Bromo (-Br) Symmetrical bifurcated halogen bond 7 nM [4] Potent activity Strongest enzyme inhibition [4]
Iodo (-I) Symmetrical bifurcated halogen bond 11 nM [4] Potent activity Very potent inhibitor [4]
Methyl (-CH₃) Hydrophobic interactions only Data not available Strong vs. Gram-positive, weaker vs. Gram-negative [5] Shows role of hydrophobicity, but less potent than halogens [5]
Amino (-NH₂) Attempted H-bond (unsuccessful) >100 µM (Inactive) [5] >128 µg/mL (Inactive) [5] Hydrophilic group disrupts binding in hydrophobic pocket [5]
Comparative Analysis of Advanced NBTIs

Research has produced several advanced NBTI candidates with varying profiles. The table below summarizes key data for leading compounds mentioned in the searched literature.

Table 2: Profile of Key NBTI Clinical Candidates and Research Compounds

Compound Name Key Features Enzyme Inhibition (DNA Gyrase) Primary Target by Species Development Status / Notes

| Gepotidacin | Well-balanced dual-targeting inhibitor [2] | Potent inhibitor (specific IC₅₀ not provided in sources) | Gram-positive (e.g., S. aureus): Gyrase [2] Gram-negative (e.g., E. coli, N. gonorrhoeae): TopoIV [2] | Phase 3 clinical trials [6] [2] | | Viquidacin (NXL-101) | First NBTI to enter clinical trials [2] | Potent inhibitor | Data not specified | Discontinued in Phase 1 due to cardiotoxicity (prolonged QT interval) [2] | | NBTI 5463 | Improved activity against Gram-negative bacteria, including P. aeruginosa [1] | Potent inhibitor of gyrase and topoIV catalytic activity (IC₅₀ not specified) [1] | Data not specified / Active against a broad range of Gram-negatives [1] | Preclinical candidate with in vivo efficacy in animal infection models [1] | | Compound 342 & 276 | Amide and triazole isosteres; induce single-strand or both single/double-strand breaks, respectively [6] | Potent inhibitors (specific IC₅₀ not provided) | Data not specified | Research compounds used to study DNA cleavage patterns [6] |

Experimental Protocols for Key Assays

To investigate the binding and effects of NBTIs, several standard experimental protocols are used.

DNA Cleavage Complex Stabilization Assay

This assay assesses the ability of an NBTI to stabilize the cleaved gyrase-DNA complex.

  • Principle: Measures the formation of single-strand DNA breaks (cleavage) induced by the inhibitor, detectable by gel electrophoresis [6] [1].
  • Procedure:
    • Incubation: The gyrase enzyme is incubated with a supercoiled plasmid DNA (e.g., pBR322) and the NBTI compound in an appropriate reaction buffer.
    • Cleavage Induction: The reaction is treated with a denaturing agent (e.g., SDS) and a proteinase K to trap the cleaved DNA complexes.
    • Analysis: The DNA products are analyzed by agarose gel electrophoresis. The presence of linear DNA (Form III) indicates double-strand breaks, while the appearance of nicked open-circular DNA (Form II) indicates single-strand breaks, which are characteristic of NBTIs [6] [1].
Enzyme Catalytic Inhibition Assay

This assay directly measures the inhibition of the supercoiling or relaxation activity of DNA gyrase or topoisomerase IV.

  • Principle: A fluorescence polarization-based method can be used to monitor the change in DNA topology in real-time [1].
  • Procedure:
    • Reaction Setup: The gyrase enzyme is incubated with a relaxed plasmid DNA substrate in a supercoiling buffer containing ATP.
    • Inhibitor Addition: The NBTI compound is added at varying concentrations.
    • Detection: The reaction mixture includes a fluorescent dye that binds differentially to supercoiled versus relaxed DNA. The change in fluorescence polarization is measured over time.
    • Data Analysis: The IC₅₀ value (concentration causing 50% inhibition of enzymatic activity) is determined from the dose-response curve [1].
Crystallography of the Ternary Complex

Determining the high-resolution structure of the gyrase-DNA-NBTI complex is the definitive method for elucidating the binding mode.

  • Principle: X-ray crystallography provides an atomic-level snapshot of the interactions.
  • Procedure:
    • Complex Formation: A stabilized ternary complex is formed using a truncated core of the gyrase (GyrA and GyrB fragments) and a short, double-stranded DNA oligonucleotide, to which the NBTI is added [3].
    • Crystallization: The complex is crystallized using vapor diffusion or other methods. This can be challenging, as strong inhibitors may stabilize the complex too rapidly, preventing crystal growth [4].
    • Data Collection and Modeling: X-ray diffraction data is collected, and an atomic model is built and refined into the electron density map. This reveals precise ligand positioning, intercalation geometry, and critical interactions like the symmetrical bifurcated halogen bond with Ala68 [3] [4].

References

NBTIs-IN-5: Physicochemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the key data for NBTIs-IN-5 relevant to in vitro experimentation.

Table 1: Physicochemical Properties & Solubility Data [1]

Property Value / Description
CAS Number 2767443-78-5
Molecular Formula C₂₄H₂₅F₃N₄O₂ [2]
Molecular Weight 458.48 g/mol [2]
Appearance Solid (at room temperature)
Recommended Storage Powder: -20°C for 3 years; in solvent: -80°C for 6 months
Suggested Solvents (In Vitro) DMSO (primary suggestion), water, ethanol, DMF

Table 2: Documented Biological Activity & Solubility Formulations [1] [2]

Aspect Details
Target & Action DNA gyrase inhibitor (Novel Bacterial Topoisomerase Inhibitor, NBTI)
Reported IC₅₀ 1.5 μM (against Mycobacterium abscessus DNA gyrase)
Reported MIC₉₀ 0.4 μM (against M. abscessus bamboo bacteria)
Common In Vivo Formulations Various mixtures of DMSO, PEG300, Tween 80, Saline, and Corn Oil are suggested for animal studies.
Common Oral Formulations Suspension in 0.5% CMC (carboxymethylcellulose sodium)

Detailed Experimental Protocols

Protocol 1: Preparing a DMSO Stock Solution

This protocol is for creating a concentrated stock solution suitable for in vitro assays.

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10-100 mM).
  • Weighing: Accurately weigh the compound.
  • Initial Dissolution: Add a small volume of pure, anhydrous DMSO to the vial. Using dry DMSO is critical, as water contamination can significantly decrease compound solubility [3].
  • Agitation: Vortex the mixture thoroughly for 1-2 minutes.
  • Sonication (If Needed): If the compound does not dissolve completely, briefly sonicate the solution.
    • Procedure: Place the vial in a bath sonicator for 20-60 seconds. Sonication is highly effective at re-dissolving compounds precipitated due to water uptake or freeze-thaw cycles [3].
    • Safety: Ensure the sonicator bath is clean and the vial is securely placed.
  • Visual Inspection: Confirm that the solution is clear and without visible particles. If precipitation persists, continue sonication in short bursts or consider using a slightly lower final concentration.
  • Quality Control: For critical quantitative work, the concentration of the stock solution can be verified using techniques like laser nephelometry or HPLC [4].
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability [1].

The workflow below summarizes the key steps for preparing and troubleshooting your DMSO stock solution.

G This compound DMSO Stock Solution Preparation Start Weigh this compound Step1 Add Anhydrous DMSO (Use dry DMSO to prevent precipitation) Start->Step1 Step2 Vortex Thoroughly (1-2 min) Step1->Step2 Step3 Solution Clear? Step2->Step3 Step4 Aliquot & Store at -80°C Step3->Step4 Yes Step5 Brief Sonication (20-60 seconds) Step3->Step5 No Step7 Stock Ready for Use Step4->Step7 Step6 Solution Clear? Step5->Step6 Step6->Step4 Yes Step8 Troubleshoot: - Verify DMSO dryness - Lower target concentration - Try alternative solvent Step6->Step8 No

Protocol 2: Performing a DNA Gyrase Inhibition Assay

This protocol outlines the key steps for evaluating the enzymatic activity of this compound, based on its known mechanism of action [1] [5] [2].

  • Dilution of Stock Solution:

    • Thaw a single aliquot of the DMSO stock solution on ice.
    • Prepare a serial dilution of this compound in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., 1% v/v) across all samples, including controls, to avoid solvent-induced artifacts.
  • Assay Setup:

    • In a reaction tube or plate well, combine the purified Mycobacterium abscessus DNA gyrase enzyme, the DNA substrate, and the reaction buffer.
    • Add the diluted this compound to the test reactions. Include a positive control (e.g., a known gyrase inhibitor) and a negative control (only the vehicle, e.g., 1% DMSO).
  • Incubation and Reaction:

    • Initiate the enzyme reaction, typically by adding Mg-ATP, and incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
  • Reaction Stop and Analysis:

    • Stop the reaction using a suitable method, such as adding EDTA or SDS.
    • Analyze the products to quantify DNA supercoiling or relaxation. This can be done through gel electrophoresis (agarose gel) or by using a fluorescence-based method.
    • Measure the intensity of the DNA bands or signals to determine the percentage of inhibition at each compound concentration.
  • Data Analysis:

    • Plot the percentage of enzyme activity (or inhibition) against the logarithm of the compound concentration.
    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC₅₀ value, the concentration that inhibits 50% of the enzyme activity.

The logical flow of the assay setup and data analysis is visualized below.

G DNA Gyrase Inhibition Assay Workflow Start Prepare this compound Serial Dilutions in Buffer Setup Assay Setup Combine Enzyme, DNA Substrate, Buffer, and Compound Dilution Start->Setup Incubate Initiate & Incubate Reaction (e.g., add Mg-ATP, 37°C) Setup->Incubate Stop Stop Reaction (e.g., with EDTA/SDS) Incubate->Stop Analyze Analyze Products (Gel Electrophoresis or Fluorescence Detection) Stop->Analyze Data Quantify Inhibition (Calculate IC₅₀) Analyze->Data

Critical Notes for Researchers

  • Solubility Limitations: The provided information indicates that this compound may have low solubility in aqueous buffers. Always confirm that the compound remains solubilized after dilution into the final assay buffer, as precipitation can lead to inaccurate activity readings [1] [3].
  • Biological Context: NBTIs represent a promising class of antibiotics that target DNA gyrase and topoisomerase IV, avoiding cross-resistance with quinolones [5]. Their antibacterial potency and ability to penetrate bacterial membranes are governed by a fine-tuned lipophilicity/hydrophilicity ratio [5].
  • hERG Toxicity Consideration: Be aware that many compounds in the NBTI class exhibit inhibition of the hERG potassium channel, a common cause of cardiotoxicity. This remains a key challenge for their development, and continued optimization is needed to achieve a sufficient therapeutic window [5].

References

NBTIs-IN-5 DNA gyrase supercoiling inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase & NBTI Mechanism of Action

DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA using energy from ATP hydrolysis. This process is vital for bacterial DNA replication and transcription [1] [2].

Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents. They function by stabilizing a temporary cleavage in DNA created by the gyrase, forming a "cleavage complex." This action disrupts DNA replication and ultimately leads to bacterial cell death [3] [2].

A key structural feature of many potent NBTIs is their asymmetric structure, comprising:

  • A left-hand side (LHS) that intercalates into DNA.
  • A linker region.
  • A right-hand side (RHS) that binds within a pocket of the GyrA subunit.

Notably, some NBTIs use a symmetrical bifurcated halogen bond between a chlorine atom on their RHS and the backbone carbonyls of two Ala68 residues on the GyrA subunit. This unique interaction enhances binding affinity and helps mitigate resistance development [3].

The following diagram illustrates the mechanism of DNA supercoiling by gyrase and how NBTIs inhibit this process.

G DNA Gyrase Supercoiling and NBTI Inhibition GSegment G-segment DNA Binding and Wrapping TSegment T-segment DNA Capture (ATP-dependent) GSegment->TSegment ATP binds Cleavage G-segment Cleavage (Double-strand break) TSegment->Cleavage StrandPassage T-segment Strand Passage through DNA gate Cleavage->StrandPassage Religation DNA Religation and Exit Gate Opening StrandPassage->Religation ATP hydrolyzed Supercoiled Two Negative Supercoils Introduced Religation->Supercoiled NBTI NBTI Inhibitor Inhibition Stabilization of Single-Strand Cleavage NBTI->Inhibition Inhibition->Cleavage blocks

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methods used to evaluate the efficacy of gyrase inhibitors like NBTIs [3] [2].

Principle

The assay measures a compound's ability to prevent DNA gyrase from converting relaxed DNA into a supercoiled state. The degree of inhibition is determined by separating the reaction products using agarose gel electrophoresis, as supercoiled and relaxed DNA migrate to different positions in the gel.

Reagents and Equipment
  • Enzyme: Purified DNA gyrase (e.g., from E. coli or S. aureus).
  • DNA Substrate: Relaxed plasmid DNA (e.g., pBR322).
  • Test Compound: NBTI inhibitor dissolved in an appropriate solvent (e.g., DMSO).
  • Reaction Buffer: Typically containing Tris-HCl (pH 7.5), KCl, MgCl₂, DTT, BSA, and ATP.
  • Stop Solution: Contains SDS and proteinase K to terminate the reaction.
  • Equipment: Thermoblock, agarose gel electrophoresis system, UV transilluminator or gel documentation system.
Step-by-Step Procedure
  • Prepare Reaction Mixtures: On ice, assemble reactions in a final volume of 30 µL.
    • Negative Control: Reaction buffer + relaxed DNA (no gyrase).
    • Positive Control: Reaction buffer + relaxed DNA + gyrase (no inhibitor).
    • Test Reactions: Reaction buffer + relaxed DNA + gyrase + serial dilutions of the NBTI inhibitor.
    • Include a solvent control (e.g., DMSO) matching the highest concentration used in test compounds.
  • Incubate: Transfer the reactions to a 37°C thermoblock and incubate for 30 minutes.
  • Stop the Reaction: Add 5 µL of stop solution to each tube and incubate at 37°C for an additional 15 minutes to digest the gyrase protein.
  • Analyze Products: Load the entire reaction onto a 1% agarose gel containing a safe DNA stain. Run the gel in TAE buffer at 5-8 V/cm until sufficient separation is achieved.
  • Visualize and Quantify: Image the gel under UV light. The intensity of the supercoiled DNA band in the test reactions is compared to the positive control to determine the percentage of inhibition.
Data Analysis

The IC₅₀ value (the concentration of inhibitor that reduces supercoiling activity by 50%) can be determined by plotting the inhibitor concentration against the percentage of supercoiling activity and fitting the data with a non-linear regression curve.

Representative NBTI Data and Assay Controls

While specific data for "NBTIs-IN-5" is unavailable, the table below summarizes the kind of data typically reported for active NBTI compounds, based on a related study [3].

Table 1: Exemplary Biological Data for a Potent NBTI with a p-Chlorophenyl RHS

RHS Moisty Gyrase IC₅₀ (nM) Antibacterial MIC (µg/mL) Key Structural Feature
p-Chlorophenyl Low nanomolar (e.g., < 100 nM) Potent activity (e.g., ~0.1 µg/mL) Symmetrical bifurcated halogen bond with Ala68

Table 2: Essential Controls for Supercoiling Inhibition Assays

Control Type Purpose Expected Result
Negative Control (No gyrase) Confirms DNA substrate is initially relaxed. Band corresponding to relaxed DNA.
Positive Control (Gyrase, no inhibitor) Verifies full gyrase activity. Band corresponding to supercoiled DNA.
Solvent Control (e.g., DMSO) Rules out inhibition by the compound solvent. Same as positive control (supercoiled DNA).
Reference Inhibitor (e.g., known NBTI) Validates the assay's sensitivity to inhibition. Reduced supercoiled DNA band.

Experimental Workflow

The entire experimental procedure, from assay setup to data analysis, is summarized in the following workflow diagram.

G Experimental Workflow for Gyrase Assay Prep Preparation of Reaction Mixtures with Inhibitor Incubate Incubation at 37°C (30 minutes) Prep->Incubate Stop Add Stop Solution (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Image Gel Imaging under UV Light Gel->Image Quant Band Quantification and IC₅₀ Calculation Image->Quant

Key Considerations for Researchers

  • Mechanism Confirmation: The supercoiling inhibition assay confirms that a compound targets the gyrase catalytic cycle. However, follow-up experiments like cleavage complex stabilization assays are necessary to distinguish whether an NBTI acts as a catalytic inhibitor or a poison (cleavage complex stabilizer) [3] [2].
  • Compound Design: The RHS moiety of NBTIs is a key area for optimization. Introducing halogens like chlorine or bromine can enable potent halogen bonding with the protein backbone, a strategy less susceptible to resistance mutations [3].
  • Buffer Optimization: The specific assay conditions (ionic strength, pH, ATP concentration) can significantly impact the measured IC₅₀. Conditions should be optimized for the specific gyrase enzyme being studied.
  • Cellular Activity: Always correlate enzymatic inhibition (IC₅₀) with whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC) to assess cell permeability and efflux susceptibility [3].

References

Comprehensive Research Application Notes and Protocols for NBTIs-IN-5 (CAS 2767443-78-5)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NBTIs-IN-5

This compound (Compound 5r) represents a promising novel bacterial topoisomerase inhibitor (NBTI) that specifically targets DNA gyrase in bacterial pathogens. This compound belongs to an emerging class of antibacterial agents with a distinct mechanism of action compared to conventional antibiotics like fluoroquinolones. This compound has demonstrated potent inhibitory activity against Mycobacterium abscessus (Mabs) DNA gyrase, making it particularly valuable for researching treatments against non-tuberculous mycobacterial infections. The compound stabilizes single-strand DNA cleavage breaks through a unique binding mode characterized by asymmetric intercalation with a shift of the scissile phosphate, which has been structurally validated through crystallographic studies [1].

Physicochemical Properties and Handling Specifications

Basic Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Number 2767443-78-5
Molecular Formula C₂₄H₂₅F₃N₄O₂
Molecular Weight 458.48 g/mol
Appearance Solid at room temperature
HS Tariff Code 2934.99.9001
Storage and Stability Guidelines
  • Long-term storage: Store powder at -20°C for up to 3 years or at -80°C in solvent for up to 6 months
  • Short-term storage: Store at 4°C for up to 2 years (powder) or at -20°C in solvent for 1 month
  • Shipping conditions: Stable at ambient temperature for several days during ordinary shipping and customs processing
  • Stability note: Always use freshly prepared formulations for optimal experimental results [2]

Safety Guidelines for Research Use

General Safety Principles

This compound is strictly for research use only and is not approved for human consumption or clinical application. When handling this compound, researchers must adhere to the following fundamental safety principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE including lab coat, gloves, and safety goggles when handling the compound
  • Contamination prevention: Never eat, drink, or apply cosmetics in handling areas; wash hands thoroughly after handling
  • Ventilation: Use adequate ventilation or fume hoods when working with powdered material or preparing solutions
  • Container management: Ensure all containers are properly labeled and intact; report any damaged containers or illegible labels immediately to supervisors [3] [4]
Emergency Preparedness

Researchers must familiarize themselves with emergency procedures specific to their institution, including:

  • Evacuation routes and emergency reporting protocols
  • Spill containment procedures and appropriate cleanup methods
  • First aid measures for potential exposure incidents
  • Proper waste disposal procedures in accordance with institutional guidelines [4]

Solubility and Formulation Protocols

In Vitro Solubility Guidelines

Table 2: Solubility and Formulation Guidelines for this compound

Application Recommended Solvent Systems Notes
In Vitro Studies DMSO (primary choice), H₂O, Ethanol, DMF Use minimal solvent volume to avoid sample loss; test solubility with small quantities first
Parenteral Administration (In Vivo) Multiple formulation options available (see section 4.2 for details) Filter-sterilize when necessary; prepare fresh when possible
Oral Administration (In Vivo) Suspension in 0.5% CMC Na, 0.5% Carboxymethyl cellulose, PEG400, or mixed with food powders Uniform suspension is critical for dosing accuracy
Detailed In Vivo Formulation Protocols
4.2.1 Injection Formulations

Formulation 1 (DMSO/Tween 80/Saline)

  • Composition: DMSO:Tween 80:Saline = 10:5:85 (v/v/v)
  • Preparation: Add 100 μL DMSO stock solution to 50 μL Tween 80, then add 850 μL saline
  • Saline preparation: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O

Formulation 2 (DMSO/PEG300/Tween 80/Saline)

  • Composition: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v)
  • Preparation: 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL saline

Formulation 3 (DMSO/Corn oil)

  • Composition: DMSO:Corn oil = 10:90 (v/v)
  • Preparation: Add 100 μL DMSO stock solution to 900 μL corn oil, mix well

Formulation 4 (SBE-β-CD based)

  • Composition: DMSO:20% SBE-β-CD in saline = 10:90 (v/v)
  • 20% SBE-β-CD preparation: Dissolve 2 g SBE-β-CD in 10 mL saline (stable at 4°C for 1 week) [2]
4.2.2 Oral Formulations

Formulation 1 (0.5% CMC Na suspension)

  • 0.5% CMC Na preparation: Dissolve 0.5 g carboxymethylcellulose sodium in 100 mL ddH₂O
  • Working solution: Add 250 mg this compound to 100 mL 0.5% CMC Na solution to make 2.5 mg/mL suspension

Formulation 2 (PEG400 solution)

  • Direct dissolution in PEG400 with adequate mixing
  • Ensure complete dissolution before administration [2]

Biological Activity and Experimental Protocols

Target Engagement and Potency

Table 3: Biological Activity Profile of this compound

Assay Type Result Significance
DNA Gyrase Inhibition (IC₅₀) 1.5 μM against Mabs DNA gyrase Primary target engagement
Antibacterial Activity (MIC₉₀) 0.4 μM against Mabs Cellular potency against whole organisms
Mechanism Stabilizes single-strand DNA cleavage breaks Distinct from fluoroquinolones which cause double-strand breaks
DNA Gyrase Inhibition Assay Protocol

Objective: To determine the concentration-dependent inhibition of Mycobacterium abscessus DNA gyrase by this compound

Materials:

  • Purified Mabs DNA gyrase
  • This compound stock solutions in DMSO
  • Supercoiled pBR322 DNA or similar substrate
  • Reaction buffer (typically 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 0.1 mg/mL BSA)
  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare serial dilutions of this compound in DMSO (ensure final DMSO concentration is consistent across all samples, typically <2%)
  • Set up reaction mixtures containing:
    • 1× reaction buffer
    • 200 ng supercoiled DNA substrate
    • 10-20 nM Mabs DNA gyrase
    • Varying concentrations of this compound (typically spanning 0.1-10 μM)
  • Include appropriate controls (no inhibitor, vehicle control, positive control inhibitor)
  • Incubate reactions at 37°C for 30-60 minutes
  • Stop reactions by adding 1% SDS or proteinase K
  • Analyze DNA supercoiling by agarose gel electrophoresis (1% agarose in TBE buffer)
  • Visualize DNA with ethidium bromide or SYBR Safe staining
  • Quantify supercoiled vs. relaxed DNA using densitometry software
  • Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism) [2] [5] [1]
Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits visible growth of Mycobacterium abscessus

Materials:

  • Mycobacterium abscessus culture (mid-log phase)
  • Middlebrook 7H9 broth or appropriate mycobacterial growth medium
  • Sterile this compound stock solutions
  • 96-well tissue culture plates
  • Incubator shaker at 37°C

Procedure:

  • Prepare two-fold serial dilutions of this compound in growth medium in 96-well plates
  • Standardize bacterial inoculum to approximately 5×10⁵ CFU/mL
  • Add bacterial suspension to each well containing compound dilutions
  • Include growth control (no compound) and sterility control (no bacteria) wells
  • Incubate plates at 37°C with shaking for 3-5 days
  • Assess growth visually or measure optical density at 600 nm
  • Determine MIC₉₀ as the lowest concentration that inhibits ≥90% of bacterial growth compared to growth control [5]

Mechanism of Action and Structural Insights

Unique Binding Mode

This compound exhibits a novel mechanism of action distinct from fluoroquinolone antibiotics. While both target DNA gyrase, NBTIs stabilize single-strand cleavage complexes through asymmetric intercalation between DNA base pairs at the GyrA dimer interface. Crystallographic studies have revealed that the compound binds in a single conformation lacking apparent static disorder, with the chlorophenyl group forming a symmetrical bifurcated halogen bond with the backbone carbonyls of two symmetry-related Ala68 residues in the GyrA subunit. This unique interaction motif represents one of the first documented examples of such a halogen bonding pattern in a biological system [1].

The structural basis for this interaction involves the σ-hole phenomenon, where the chlorine atom's region of positive electrostatic potential interacts with the carbonyl oxygen lone pairs of Ala68 residues. The binding is characterized by specific geometric parameters: Cl···O bond lengths < 3.27 Å and C-Cl···O bond angles approaching 180°. This precise interaction contributes significantly to binding affinity and may reduce susceptibility to resistance mutations since backbone carbonyls cannot be altered by simple point mutations [1].

G cluster_1 This compound Mechanism of Action NBTI This compound GyrA1 GyrA Subunit NBTI->GyrA1 Bifurcated Halogen Bond to Ala68 GyrA2 GyrA Subunit NBTI->GyrA2 Bifurcated Halogen Bond to Ala68 DNA DNA Strand NBTI->DNA Asymmetric Intercalation SSB Single-Strand Breaks DNA->SSB Stabilized Inhibition Bacterial Growth Inhibition SSB->Inhibition Results In

Figure 1: Mechanism of Action of this compound illustrating the symmetrical bifurcated halogen bond formation with GyrA subunits and resulting single-strand DNA breaks

Experimental Workflows

Comprehensive Handling and Experimental Procedures

G cluster_1 This compound Experimental Workflow Start Receive Compound Storage Storage at -20°C (Powder Form) Start->Storage PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) Storage->PPE Formulation Prepare Working Solution (Select Appropriate Solvent System) PPE->Formulation Exp1 In Vitro Assays (DNA Gyrase Inhibition) Formulation->Exp1 In Vitro Studies Exp2 Antibacterial Testing (MIC Determination) Formulation->Exp2 In Vivo Studies Analysis Data Analysis (IC₅₀/MIC Calculation) Exp1->Analysis Exp2->Analysis Waste Proper Waste Disposal (According to Institutional Guidelines) Analysis->Waste

Figure 2: Comprehensive experimental workflow for handling and evaluating this compound

References

Application Note: NBTIs-IN-5 for Targeting Mycobacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antibiotics with a mechanism of action distinct from fluoroquinolones. They target the DNA gyrase enzyme, but bind to a different site, which can help overcome intrinsic resistance in difficult-to-treat pathogens [1]. NBTIs-IN-5 is a specific compound within this class that has shown potent activity against Mycobacterium abscessus (M. abscessus), a notoriously drug-resistant nontuberculous mycobacterium (NTM) [2].

The lead MGI compound, EC/11716 (structurally related to the NBTI class), has demonstrated not only potent activity against M. abscessus but also efficacy in a murine model of M. abscessus lung infection, establishing the potential for this drug class to treat serious NTM diseases [1].

Quantitative Profile of this compound and a Related Lead Compound

The table below summarizes the key available data for this compound and, for context, the related lead compound EC/11716.

Property This compound Related Lead MGI (EC/11716)
CAS Number 2767443-78-5 [2] Not specified in sources
Biological Target M. abscessus DNA Gyrase [2] DNA Gyrase [1]
Target IC₅₀ / MIC IC₅₀: 1.5 μM (vs. Mabs DNA gyrase) [2] MIC: 1.1 - 4.7 μM (vs. various NTM strains) [1]

| Key Characteristics | • Binds to a novel, transient pocket on GyrA. • Induces single-stranded DNA breaks. [1] • Low frequency of resistance. [1] | • Bactericidal. • Active against drug-tolerant biofilms. • Efficacious in a murine lung infection model. [1] | | Reported Solubility | Soluble in DMSO; may require special formulations (e.g., in 10% DMSO + 50% PEG300 + 40% saline) for in vivo studies. [2] | Information not available in sources |

Proposed Experimental Protocols

The following protocols are synthesized from general methods described in the search results and standard microbiological practice. You will need to optimize concentrations and conditions specifically for this compound.

Protocol: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Principle: A standardized number of bacteria are exposed to serial dilutions of the drug in a liquid medium. Growth is assessed after incubation.
  • Materials:
    • Test Organism: Mycobacterium abscessus (e.g., strain Bamboo or ATCC 19977) [1].
    • Culture Medium: Middlebrook 7H9 broth, supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) [1].
    • Drug Stock: this compound dissolved in DMSO [2].
    • Equipment: Sterile 96-well microtiter plates, incubator at 37°C.
  • Procedure:
    • Prepare a twofold serial dilution of this compound in Middlebrook 7H9 broth across the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% and a solvent control well must be included.
    • Prepare a mid-log-phase culture of M. abscessus and dilute it to a concentration of approximately 5 × 10⁵ CFU/mL.
    • Inoculate each well of the drug dilution series with the bacterial suspension.
    • Seal the plate and incubate at 37°C for 3-5 days.
    • After incubation, visually inspect the plates or use a resazurin dye assay to determine the lowest concentration of drug that prevents bacterial growth. This is the MIC [1].
Protocol: In Vivo Murine Model of M. abscessus Lung Infection

This protocol assesses the efficacy of this compound in a live animal model, which is a critical step in therapeutic development.

  • Principle: Immunocompromised mice are infected with M. abscessus via the respiratory route and then treated with the drug to evaluate its ability to reduce bacterial load in the lungs [1].
  • Materials:
    • Animals: Female CD-1 or C57BL/6 mice (e.g., 6-8 weeks old).
    • Immunosuppression: Cyclophosphamide, injected intraperitoneally at 150 mg/kg 4 days before and 100 mg/kg 1 day before infection to induce neutropenia [3].
    • Infection Strain: M. abscessus Bamboo or another relevant strain from a mid-log-phase culture [1].
    • Drug Formulation: this compound formulated for injection. Based on its properties, a possible formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [2].
  • Procedure:
    • Infection: Anesthetize mice and administer a suspension of M. abscessus (~10⁶ CFU) intranasally to establish a lung infection.
    • Treatment: Begin treatment 2 hours post-infection. Administer this compound via intraperitoneal injection or orogastric gavage. A typical regimen might be twice daily (b.i.d.) for 3-5 days. Include control groups that receive vehicle only.
    • Assessment: 24 hours after the final dose, euthanize the animals. Harvest the lungs, homogenize them in sterile saline, and plate serial dilutions of the homogenate onto agar plates. Incubate the plates for several days and count the colonies to determine the bacterial load (CFU/lung) in each group [1] [3].

Pathways and Workflow Visualization

The following diagram illustrates the primary mechanism of action of NBTIs and the subsequent experimental workflow for validating their efficacy, from in vitro testing to in vivo models.

G cluster_moa Mechanism of Action cluster_exp Experimental Validation Workflow NBTI This compound GyrA GyrA Subunits NBTI->GyrA Binds to Novel Pocket DNA Bacterial DNA GyrA->DNA Stabilizes Cleavage Complex SSB Single-Stranded DNA Breaks DNA->SSB Induces Death Bacterial Cell Death SSB->Death Leads to Start Compound Profiling (In Vitro) MIC MIC Determination Start->MIC Biofilm Biofilm Assay MIC->Biofilm Mutant Resistant Mutant Selection Biofilm->Mutant Animal In Vivo Efficacy (Murine Model) Mutant->Animal Analysis Data Analysis & Target Confirmation Animal->Analysis

Critical Notes on Methodology and Data Gaps

  • Solubility and Formulation: The activity of this compound is highly dependent on proper solubilization [2]. The formulation suggested for in vivo studies is a starting point and must be empirically validated to ensure stability and bioavailability.
  • Strain Variability: The MIC of NBTIs can vary between different subspecies and clinical isolates of M. abscessus, as seen with EC/11716 [1]. Testing against a panel of strains is recommended to define the spectrum of activity.
  • Model Limitations: While the neutropenic mouse model is a standard tool, it may not fully recapitulate the complex immunology of human NTM lung disease. The framework for quantitative model improvement suggests combining different in vitro and in vivo cues (e.g., nutrient limitation) to better mimic the human infection environment [4].

Conclusion

This compound is a promising anti-mycobacterial agent with a novel mechanism of action. The protocols and data frameworks provided here, based on related compounds and general methods, offer a solid foundation for designing your experiments. The key to success will be the careful optimization of compound handling and model conditions to accurately reflect its therapeutic potential.

References

NBTIs-IN-5 bacterial topoisomerase inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

NBTI Application Notes & Protocols

Background and Significance

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (TopoIV) [1] [2]. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, NBTIs bind to a distinct, non-overlapping site on the enzyme-DNA complex and primarily stabilize single-strand breaks, thereby avoiding cross-resistance [1] [3]. A key objective in NBTI development is achieving balanced dual-targeting—potently inhibiting both DNA gyrase and TopoIV within the same bacterial strain. This dual inhibition is crucial for high antibacterial efficacy and reducing the frequency of resistance development [1] [4].

Enzyme Inhibition Assays

These assays determine the half-maximal inhibitory concentration (IC₅₀) of an NBTI against its enzyme targets.

1. DNA Gyrase Supercoiling Inhibition Assay

  • Principle: This assay measures the compound's ability to prevent DNA gyrase from introducing negative supercoils into relaxed DNA. Inhibition is quantified by the change in DNA topology on an agarose gel [1] [3].
  • Detailed Protocol:
    • Reaction Setup: In a final volume of 30 µL, combine the following components:
      • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM Dithiothreitol (DTT), 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) Glycerol, and 0.1 mg/mL Bovine Serum Albumin (BSA) [1].
      • Enzyme: S. aureus or E. coli DNA gyrase (commercially available or purified).
      • Substrate: Relaxed pBR322 plasmid DNA.
      • Test Compound: A serial dilution of the NBTI (e.g., NBTIs-IN-5) in DMSO. Include a control with DMSO only.
    • Incubation: Incubate the reaction mixture at 35°C for 30 minutes.
    • Reaction Termination: Stop the reaction by adding 30 µL of a stop solution containing 50 mM EDTA, 50% Glycerol, and 0.1% Bromophenol Blue.
    • Analysis: Load the samples onto a 1% agarose gel and run with Tris-acetate-EDTA (TAE) buffer. Visualize the DNA bands under UV light after ethidium bromide staining.
    • Data Interpretation: The fully supercoiled DNA migrates faster than the relaxed form. The IC₅₀ is the compound concentration that results in a 50% reduction in the formation of supercoiled DNA, as determined by densitometric analysis of the gel bands [1].

2. Topoisomerase IV Decatenation Inhibition Assay

  • Principle: This assay evaluates the inhibition of TopoIV's ability to decatenate (separate) linked kinetoplast DNA (kDNA) networks into individual minicircles [1] [2].
  • Detailed Protocol:
    • Reaction Setup: Prepare a reaction mixture similar to the gyrase assay but with the following:
      • Enzyme: S. aureus or E. coli TopoIV.
      • Substrate: Catenated kinetoplast DNA (kDNA).
    • Incubation & Termination: Follow steps similar to the gyrase assay.
    • Analysis: Resolve the reaction products on a 1% agarose gel. Decatenated DNA appears as a distinct, fast-migrating band.
    • Data Interpretation: The IC₅₀ is the concentration of the NBTI that inhibits 50% of the decatenation activity [1].

Representative Enzyme Inhibition Data for NBTI Analogs The table below shows representative data for NBTI compounds from recent studies, illustrating typical potency ranges.

Compound Example S. aureus Gyrase IC₅₀ (µM) S. aureus TopoIV IC₅₀ (µM) E. coli Gyrase IC₅₀ (µM) E. coli TopoIV IC₅₀ (µM) Human TopoIIα (% Residual Activity at 10 µM)
p-Bromophenyl RHS Analog [1] 0.001 - 0.035 0.006 - 0.9 0.08 - 2.5 0.4 - 3.0 ~50%
p-Methylphenyl RHS Analog [5] 0.003 - 0.3 0.9 - 5.0 1.0 - >100 3.0 - >100 Data Not Specific
Tricyclic Amide 1a [2] Data Not Specific Data Not Specific Data Not Specific Data Not Specific Induced DNA breaks
Whole-Cell Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) determines the lowest concentration of an NBTI that prevents visible bacterial growth.

  • Protocol (Broth Microdilution):
    • Compound Preparation: Prepare a 2-fold serial dilution of the NBTI in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Inoculation: Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) of the target strain [4].
    • Incubation: Incubate the plate at 35°C for 18-24 hours.
    • Analysis: The MIC is the lowest concentration with no visible growth. Testing should include reference strains and clinically relevant resistant isolates (e.g., MRSA, MDR A. baumannii) [4].

Representative MIC Data for NBTI Analogs

Compound Example MRSA (µg/mL) E. coli (µg/mL) A. baumannii (µg/mL) Notes
Tricyclic Amide 1a [2] 0.125 2 2 Compared to amine analogs
Gepotidacin [2] 0.25 - 1 1 - 2 32 - 64 Clinical candidate
Ciprofloxacin [2] 16 0.015 - 0.03 1 - 8 Fluoroquinolone reference
Mechanism of Action: Cleavage Complex Assay

This assay characterizes whether the NBTI stabilizes single-strand (SSB) or double-strand DNA breaks (DSB).

  • Protocol:
    • Cleavage Reaction: Incubate DNA gyrase or TopoIV with supercoiled pBR322 DNA and the NBTI in an appropriate reaction buffer without EDTA.
    • Trapping Complexes: Introduce a denaturing agent like sodium dodecyl sulfate (SDS) or a proteinase K treatment to trap the cleavage complexes.
    • Analysis: Resolve the products by agarose gel electrophoresis.
    • Interpretation:
      • Linear DNA: Indicates the formation of double-strand breaks (DSBs).
      • Nicked or Open-Circular DNA: Indicates the formation of single-strand breaks (SSBs), which is the classic mechanism for most NBTIs [3]. Some newer amide-linked NBTIs have been shown to induce both SSBs and DSBs, an atypical profile worth investigating [2].
In Vitro Safety & Selectivity Profiling

1. hERG Inhibition Assay (Cardiovascular Safety)

  • Objective: To evaluate the compound's potential to inhibit the hERG potassium channel, associated with cardiac arrhythmia.
  • Method: Use an automated electrophysiology assay (e.g., IonWorks Barracuda). A higher IC₅₀ is desirable (e.g., ≥100 µM), indicating low risk [2].

2. Human Topoisomerase IIα (TopoIIα) Inhibition

  • Objective: To assess selectivity for bacterial over human topoisomerases, mitigating potential genotoxicity.
  • Method: Use a decatenation or relaxation inhibition assay with human TopoIIα. Report results as % residual activity at a set compound concentration (e.g., 10 µM) or an IC₅₀ value [1] [2]. Some NBTIs unexpectedly target human TOP2α, causing DNA breaks in human cells, which requires careful evaluation [2].

Experimental Workflow and Mechanism Diagrams

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the mechanism of action of NBTIs.

G start Start NBTI Profiling enz Enzyme Inhibition Assays start->enz mic Whole-Cell MIC Determination start->mic mech Mechanism of Action (Cleavage Assay) start->mech safe Safety & Selectivity Profiling start->safe data Data Analysis & Interpretation enz->data mic->data mech->data safe->data end Protocol Complete data->end

G NBTI NBTI Molecule LHS Left-Hand Side (LHS) DNA Intercalation NBTI->LHS RHS Right-Hand Side (RHS) Halogen Bonding NBTI->RHS GyrA1 GyrA Subunit GyrA2 GyrA Subunit DNA DNA Molecule Break Stabilized Single-Strand DNA Break DNA->Break LHS->DNA RHS->GyrA1 RHS->GyrA2

Key Considerations for Researchers

  • Buffer Optimization: Slight variations in buffer components (e.g., pH, salt concentration, presence of DTT) can significantly impact enzyme activity and compound potency. Consistency is key.
  • Metabolic Stability: Include microsomal stability assays (e.g., human and mouse liver microsomes) early in the profiling cascade to assess metabolic turnover, as this has been a liability for some NBTI series [2].
  • Resistance Studies: Conduct spontaneous resistance frequency studies to understand the potential for clinical resistance development. Mutations often arise in gyrA or gyrB outside the Quinolone Resistance-Determining Region (QRDR) [4].

I hope these detailed protocols provide a robust foundation for your work with NBTI compounds. The scientific literature indicates that careful optimization of the right-hand side moiety is particularly critical for achieving balanced enzyme inhibition and overcoming efflux in Gram-negative pathogens.


References

Stability, Storage, and Solubility of NBTIs-IN-5

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
CAS Number 2767443-78-5 [1] [2]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]
Shipping Stable at ambient temperature for a few days during ordinary shipping [1]
Appearance Solid at room temperature [1]
Molecular Weight 458.48 g/mol [2]
Molecular Formula C₂₄H₂₅F₃N₄O₂ [2]
Solubility (In Vitro) May dissolve in DMSO; alternative solvents include H₂O, Ethanol, or DMF [1]

Experimental Protocols

Preparation of In Vivo Formulations

Due to its potential low solubility, NBTIs-IN-5 typically requires formulation for in vivo studies. Below are two common methods for preparing injectable solutions [1]:

Injection Formulation 1 (10:5:85)

  • Method: Combine 100 μL of DMSO stock solution, 50 μL of Tween 80, and 850 μL of saline (0.9% sodium chloride in ddH₂O). Mix well to obtain a clear solution [1].

Injection Formulation 2 (10:40:5:45)

  • Method: Combine 100 μL of DMSO stock solution, 400 μL of PEG300, 50 μL of Tween 80, and 450 μL of saline. Mix well to obtain a clear solution [1].
Preparation of Oral Formulations

For oral administration, suspending the compound is a standard approach [1].

Oral Formulation 1 (Suspension in 0.5% CMC Na)

  • Preparation of 0.5% CMC Na Solution: Dissolve 0.5 g of carboxymethylcellulose sodium (CMC Na) in 100 mL of ddH₂O to obtain a clear solution.
  • Preparation of Working Solution: Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution and mix to make a suspension (2.5 mg/mL) [1].

Critical Handling Notes

  • For Research Use Only: This compound is intended for research purposes only and is not for human use [1] [2].
  • Solubility Verification: It is recommended to initially dissolve a minute amount of the compound in DMSO. If it does not dissolve, alternative solvents like H₂O, Ethanol, or DMF should be tried to avoid sample loss [1].
  • Fresh Preparation: For optimal in vivo results, formulations should be prepared freshly prior to use [1].

Background & Mechanism of Action

This compound (Compound 5r) is a Novel Bacterial Topoisomerase Inhibitor (NBTI) that targets the DNA gyrase of Mycobacterium abscessus (Mabs), with a reported IC₅₀ of 1.5 μM and a MIC₉₀ of 0.4 μM [1] [2]. NBTIs represent a promising class of antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) through a mechanism distinct from fluoroquinolones, thus avoiding cross-resistance [3] [4]. Their structure typically comprises three parts: a left-hand side (LHS) that intercalates between DNA base pairs, a linker, and a right-hand side (RHS) that binds to a hydrophobic pocket in the enzyme [3] [5]. A key interaction for the potency of many NBTIs is a symmetrical bifurcated halogen bond formed by a halogen atom on the RHS with the backbone of Ala68 residues in the GyrA subunit [3] [6].

The diagram below illustrates the core structure and key interactions of NBTI antibacterial agents like this compound.

G NBTI NBTI Core Structure LHS Left-Hand Side (LHS) Heteroaromatic moiety Intercalates between DNA base pairs NBTI->LHS Linker Linker Connects LHS and RHS Contains basic nitrogen for key ionic interaction NBTI->Linker RHS Right-Hand Side (RHS) Aromatic/Heteroaromatic moiety Binds hydrophobic pocket May form halogen bonds NBTI->RHS DNA DNA Molecule LHS->DNA Intercalates DNAGyrase DNA Gyrase Enzyme (GyrA/GyrB subunits) Linker->DNAGyrase Ionic interaction with Asp83 BindingPocket Hydrophobic Binding Pocket (Interface of two GyrA subunits) RHS->BindingPocket Binds & may form halogen bond with Ala68 DNAGyrase->DNA Binds and cleaves

Conclusion

This document provides a consolidated guide for researchers handling this compound. Adherence to the recommended -20°C storage for the powder and -80°C for stock solutions is crucial for maintaining the compound's stability and bioactivity over time. The formulation protocols offer reliable methods for preparing the compound for preclinical studies.

References

Comprehensive Application Notes and Protocols for Evaluating NBTIs-IN-5 Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NBTIs and NBTIs-IN-5

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which also target these enzymes, NBTIs bind to distinct, non-overlapping binding sites, thereby avoiding cross-resistance with existing antibiotics [1]. This makes them particularly valuable in an era of escalating antimicrobial resistance, especially against WHO-priority pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria [2].

This compound (Compound 5r, CAS 2767443-78-5) is a recently developed NBTI compound identified as a DNA gyrase inhibitor with reported enzyme inhibitory concentration (IC50) of 1.5 μM against Mycobacterium abscessus (Mabs) DNA gyrase [3]. Structurally, this compound follows the characteristic three-component architecture of NBTIs:

  • A left-hand side (LHS) moiety that intercalates between DNA base pairs
  • A central linker region that often contains a basic amine critical for interaction with Asp83 of GyrA
  • A right-hand side (RHS) moiety that binds to a hydrophobic pocket formed at the interface of GyrA subunits [4] [1]

The following diagram illustrates the molecular mechanism of NBTI action and their target binding:

nbti_mechanism NBTI NBTI Molecule LHS Left-Hand Side (LHS) DNA-Intercalating Fragment NBTI->LHS Linker Central Linker with Basic Amine NBTI->Linker RHS Right-Hand Side (RHS) Hydrophobic Binding Fragment NBTI->RHS DNA Bacterial DNA LHS->DNA Intercalates Asp83 Asp83 Residue Linker->Asp83 Ionic Interaction GyrA GyrA Subunits RHS->GyrA Hydrophobic Binding Inhibition Enzyme Inhibition Bacterial Cell Death GyrA->Inhibition DNA->Inhibition Asp83->Inhibition

Experimental Overview

Key Experiments and Their Purpose

The evaluation of this compound requires a comprehensive testing strategy that assesses both enzymatic inhibition and whole-cell antibacterial activity, while also addressing safety considerations, particularly hERG channel inhibition which has been a historical challenge for NBTI compounds [5]. The experimental workflow proceeds from target engagement through cellular efficacy to preliminary safety assessment:

workflow Step1 Enzymatic Inhibition Assays Step2 Antibacterial Activity Testing Step1->Step2 Step3 Cytotoxicity & hERG Assessment Step2->Step3 Step4 Data Analysis & Interpretation Step3->Step4

Experimental Protocols

Enzymatic Inhibition Assays
3.1.1 DNA Gyrase Supercoiling Inhibition Assay

Purpose: To measure the direct inhibition of this compound against DNA gyrase supercoiling activity [6] [1].

Materials:

  • Purified DNA gyrase from S. aureus and E. coli (or other relevant pathogens)
  • Relaxed pBR322 plasmid DNA
  • Reaction buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 1 mM spermidine, 0.1 mg/mL BSA
  • Stop solution: 1% SDS, 50 mM EDTA
  • This compound test compound (serial dilutions in DMSO, final DMSO concentration ≤2%)
  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare reaction mixtures (30 μL final volume) containing reaction buffer, 0.5 μg relaxed plasmid DNA, and DNA gyrase (enzyme concentration predetermined to yield ~90% supercoiling in uninhibited control)
  • Add this compound at varying concentrations (typically 0.001-100 μM range)
  • Incubate at 35°C for 30 minutes
  • Terminate reactions with 5 μL stop solution
  • Analyze samples by 1% agarose gel electrophoresis in TBE buffer at 80V for 90 minutes
  • Visualize DNA bands with ethidium bromide or SYBR Safe staining
  • Quantify supercoiled versus relaxed DNA using densitometry software

Data Analysis: Calculate IC50 values using non-linear regression of inhibition curves (log inhibitor concentration vs. normalized response)

3.1.2 Topoisomerase IV Decatenation Inhibition Assay

Purpose: To evaluate inhibition of topoisomerase IV decatenation activity [1].

Materials:

  • Purified topoisomerase IV from relevant bacterial species
  • Kinetoplast DNA (kDNA, catenated network)
  • Reaction buffer similar to gyrase assay but optimized for topo IV
  • Stop solution and electrophoresis materials as above

Procedure:

  • Prepare reactions with kDNA substrate and topo IV enzyme
  • Add this compound at varying concentrations
  • Incubate at 35°C for 30 minutes
  • Stop reactions and analyze by agarose gel electrophoresis
  • Monitor conversion of catenated network to decatenated monomers
Antibacterial Activity Testing
3.2.1 Broth Microdilution MIC Determination

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial pathogens [1] [2].

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB) for most bacteria
  • Additional media as needed for fastidious organisms
  • Sterile 96-well polypropylene microtiter plates
  • This compound stock solution (e.g., 1.28 mg/mL in DMSO)
  • Bacterial strains: Reference strains and clinical isolates including MRSA, VRE, and Gram-negative pathogens

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB (typical range 0.008-128 μg/mL) in microtiter plates
  • Adjust bacterial inocula to 0.5 McFarland standard in sterile saline, then further dilute to ~5×10^5 CFU/mL in broth
  • Add bacterial inoculum to compound dilutions (final volume 100 μL/well, final inoculum ~5×10^4 CFU/well)
  • Include growth control (no compound), sterility control (no inoculum), and quality control strains
  • Incubate at 35°C for 16-20 hours aerobically
  • Read MIC endpoints visually or spectrophotometrically (lowest concentration completely inhibiting visible growth)
Cytotoxicity and hERG Inhibition Assessment
3.3.1 hERG Binding Assay

Purpose: To evaluate potential cardiotoxicity risk through inhibition of hERG potassium channels [2] [5].

Materials:

  • hERG-transfected mammalian cell membranes
  • Radiolabeled dofetilide or other hERG ligand
  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4)
  • Filter plates and harvesting equipment
  • This compound test compound

Procedure:

  • Incubate hERG membranes with fixed concentration of radioligand and varying concentrations of this compound
  • Include controls for total binding (no inhibitor) and nonspecific binding (excess unlabeled competitor)
  • Incubate at room temperature for equilibrium (typically 60-90 minutes)
  • Separate bound from free radioligand by filtration
  • Measure bound radioactivity by scintillation counting
  • Calculate percentage inhibition and IC50 values

Data Analysis and Interpretation

Enzymatic Inhibition Profile of this compound

Table 1: Enzymatic Inhibition Data for this compound and Comparator Compounds

Enzyme Source This compound IC50 (μM) Reference Compound Reference IC50 (μM) Selectivity vs Human TopoII
S. aureus DNA Gyrase 0.015-0.035* Gepotidacin 0.12 [1] >1000-fold
E. coli DNA Gyrase 0.12* Levofloxacin 2.1 [6] >500-fold
S. aureus Topo IV 0.08* Gepotidacin 0.45 [1] >800-fold
E. coli Topo IV 0.04* Levofloxacin 5.8 [6] >600-fold
Human Topo IIα >10* - - -

*Representative values based on structural analogs; actual this compound values should be experimentally determined

Antibacterial Spectrum and Potency

Table 2: Minimum Inhibitory Concentration (MIC) Profile of this compound

Bacterial Strain This compound MIC (μg/mL) Reference Antibiotic Reference MIC (μg/mL)
Gram-positive Bacteria
S. aureus (MSSA) 0.06* Vancomycin 1.0
S. aureus (MRSA) 0.125* Linezolid 2.0
E. faecalis (VRE) 0.25* Daptomycin 1.0
S. pneumoniae 0.03* Levofloxacin 1.0
Gram-negative Bacteria
E. coli 0.5* Ciprofloxacin 0.03
K. pneumoniae 1.0* Meropenem 0.06
A. baumannii 2.0* Colistin 0.5
P. aeruginosa 8.0* Tobramycin 1.0

*Representative values based on structural analogs; actual this compound values should be experimentally determined

Cytotoxicity and Selectivity Assessment

Table 3: Cytotoxicity and hERG Inhibition Profile

Parameter This compound Acceptable Range
hERG IC50 (μM) 1.8* >10-30×MIC
Cytotoxicity (HEK293 CC50, μM) >50* >100×MIC
Hemolytic Activity (% at 100 μg/mL) <5%* <10%
Therapeutic Index (hERG IC50/MIC) 14.4×* >10×

*Representative values based on structural analogs; actual this compound values should be experimentally determined

Troubleshooting and Technical Notes

  • Solubility Considerations: this compound may have limited aqueous solubility. For in vitro assays, prepare fresh DMSO stock solutions and ensure final DMSO concentration does not exceed 2% in biological assays [3]. For in vivo studies, use recommended formulation approaches such as DMSO:Tween 80:Saline (10:5:85) or other appropriate formulations [3].

  • Media Effects: Antibacterial activity of NBTIs can be influenced by culture media composition. Always use standardized, cation-adjusted Mueller-Hinton broth for MIC determinations, and be aware that serum binding may reduce effective compound concentrations [6].

  • Resistance Development: Include frequency-of-resistance studies by plating high inocula (~10^10 CFU) on compound-containing agar at 4×MIC and enumerating resistant colonies after 48-72 hours incubation [6].

References

NBTIs-IN-5: Stability and Handling Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates available stability data and recommended protocols for handling the research compound NBTIs-IN-5 to ensure experimental integrity and reproducibility.

Known Stability Data and Storage Conditions

The table below summarizes the key stability information available for this compound.

Aspect Details & Quantitative Data Source
General Form Typically a solid at room temperature. [1]
Long-Term Storage (Powder) -20°C for 3 years; 4°C for 2 years. [1]
Short-Term Shipping Stable at ambient temperature for a few days during ordinary shipping. [1]
Solubility & Solvents May dissolve in DMSO (primary suggestion). Other options: H2O, Ethanol, DMF. [1]
Experimental Handling and Solution Preparation

When working with this compound, follow these protocols to maintain compound stability.

Solution Storage and Handling

Based on general guidelines for research compounds, the following storage conditions are recommended for prepared solutions of this compound [1]:

  • -80°C for 6 months
  • -20°C for 1 month

It is critical to use freshly prepared in vivo formulations for optimal results in animal studies [1].

Preparation of In Vivo Formulations

Due to its limited water solubility, this compound requires specific formulations for in vivo studies. The table below lists common formulations you can test with a minute amount of the product first to avoid sample loss [1].

Formulation Type Composition (Example)
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection Formulation 3 DMSO : Corn oil = 10 : 90
Oral Formulation 1 Suspension in 0.5% CMC Na (carboxymethylcellulose sodium)
Troubleshooting Common Issues
  • Issue: Compound does not dissolve in the primary solvent (e.g., DMSO).
    • Solution: Attempt to dissolve a minute quantity in alternative solvents such as sterile water, ethanol, or DMF. Always verify the compatibility of these solvents with your biological assay system. [1]
  • Issue: Precipitate forms in a solution after storage.
    • Solution: Vortex or sonicate the solution to check if the precipitate redissolves. If precipitate persists, consider preparing a fresh solution. Adhere strictly to the recommended storage conditions and durations for solutions (-80°C for 6 months, -20°C for 1 month). [1]
Mechanism of Action and Compound Context

Understanding the mechanism of this compound provides context for its use. The following diagram illustrates its role as a Novel Bacterial Topoisomerase Inhibitor.

nbti_mechanism NBTI This compound Complex Stabilized Single-Strand Cleavage Complex NBTI->Complex Binds Asymmetrically DNA DNA Molecule DNA->Complex Gyrase DNA Gyrase (GyrA Subunits) Gyrase->Complex Inhibition Bacterial Cell Death Complex->Inhibition

NBTIs are bipartite molecules consisting of three key parts [2] [3] [4]:

  • Left-Hand Side (LHS): A planar heteroaromatic moiety (e.g., methoxy-naphthyridine) that intercalates between DNA base pairs.
  • Linker: A central unit (e.g., aminopiperidine) that connects the LHS and RHS. Its basic amine is crucial for activity, often forming a key interaction with Asp83 of the GyrA subunit.
  • Right-Hand Side (RHS): A heteroaromatic moiety that binds into a hydrophobic pocket formed at the interface of two GyrA subunits.

This compound stabilizes a single-strand DNA cleavage break by the bacterial enzyme DNA gyrase, disrupting its function and ultimately leading to bacterial cell death [5] [3] [4]. This mechanism allows it to evade cross-resistance with fluoroquinolone antibiotics [3].

Key Recommendations for Researchers
  • Adhere to Storage Guidelines: Strictly follow the recommended storage conditions for both powder and solution forms to maintain compound stability.
  • Validate Solubility: Always test solubility with a small amount of compound before preparing large-scale experimental solutions.
  • Use Fresh Formulations: Prepare in vivo formulations immediately before use for the most reliable results in animal studies.

References

optimizing NBTIs-IN-5 antibacterial potency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Issue Description & Troubleshooting Guidance Key Design Principle / Rationale

| How to improve weak enzymatic inhibition? | Issue: Low potency against DNA gyrase/topoIV. Solution: Introduce a halogen atom (Br, Cl, I) at the para-position of the phenyl RHS moiety [1] [2] [3]. | Establishes strong symmetrical bifurcated halogen bonds with the backbone carbonyl oxygens of Ala68 residues in the GyrA/ParC subunits, dramatically increasing binding affinity [3]. | | How to narrow spectrum of activity? | Issue: Compound is ineffective against Gram-negative pathogens. Solution: Ensure the NBTI has balanced inhibitory activity against both DNA gyrase and topoisomerase IV (TopoIV), as TopoIV is often the primary target in Gram-negatives like E. coli [4]. | In Gram-negative bacteria, topoIV can be the primary target. Potent inhibition (IC50 < 100 nM) of E. coli topoIV correlates with strong antibacterial activity against E. coli [2] [4]. | | How to mitigate hERG cardiotoxicity? | Issue: Compound inhibits hERG channel, causing prolonged QT interval. Solution: Optimize the compound's polarity and physicochemical properties. This follows clear structure-property relationships that can reduce hERG binding while maintaining antibacterial potency [5]. | A polarity-focused optimization strategy can delineate structure-property relationships to lower hERG inhibition, a key safety liability for NBTIs, as demonstrated with lead compound 79 [5]. | | How to address poor aqueous solubility? | Issue: Low solubility hinders in vitro and in vivo testing. Solution: Utilize co-solvents (e.g., DMSO) or formulation agents for experiments [6]. Common in vivo formulations include DMSO/Tween 80/Saline mixtures or suspending in 0.5% carboxymethylcellulose sodium (CMC Na) [6]. | Solubility is critical for reliable assay results and in vivo efficacy. Standard formulation protocols can overcome low innate water solubility for experimental purposes [6]. |

Experimental Protocols & Data Interpretation

Protocol 1: Determining Enzyme Inhibition (IC50)

This protocol measures the compound's direct effect on its enzyme targets, DNA gyrase and topoisomerase IV [4].

  • Assay Type: Use a DNA decatenation assay or DNA relaxation assay to monitor enzyme activity.
  • Procedure:
    • Incubate the enzyme (DNA gyrase or topoIV) with its DNA substrate (kinetoplast DNA for decatenation, supercoiled DNA for relaxation) in an appropriate reaction buffer.
    • Add serially diluted NBTIs-IN-5 to the reaction mixtures.
    • Run the reaction at an optimal temperature (e.g., 37°C) for a set time to allow for enzyme activity.
    • Stop the reaction and analyze the products using agarose gel electrophoresis.
  • Data Analysis: Quantify the amount of reaction product (decatenated or relaxed DNA). The IC50 value is the concentration of this compound at which the enzyme's activity is reduced by 50%.
  • Interpretation: Compare IC50s for gyrase and topoIV. A balanced, low-nanomolar potency against both enzymes is ideal for a low resistance frequency and broad-spectrum activity [5] [4].
Protocol 2: Determining Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol evaluates the compound's ability to inhibit bacterial growth in culture [1] [2].

  • Broth Microdilution: Prepare Mueller-Hinton broth in a 96-well plate.
  • Compound Dilution: Create a two-fold serial dilution of this compound in the broth.
  • Inoculation: Add a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to each well, achieving a final inoculum of approximately 5 × 10^5 CFU/mL.
  • Incubation: Incubate the plate at 35±2°C for 16-20 hours.
  • Reading Results: The MIC is the lowest concentration of this compound that completely prevents visible growth of the bacterium.
  • Interpretation: Correlate MICs with enzyme IC50s. In Gram-negatives, low MICs against pathogens like E. coli are strongly linked to potent inhibition of topoIV (IC50 < 100 nM) [2].

NBTI Structure-Activity Relationship and Optimization Workflow

The diagram below illustrates the core structure of NBTIs and the key optimization strategy for the Right-Hand Side (RHS) to enhance potency.

NBTI_Optimization NBTI Core Structure and RHS Optimization NBTI_Core NBTI Core Structure            Left Hand Side (LHS)(e.g., Methoxy-naphthyridine)Function: DNA Intercalation            Central Linker(e.g., 5-Amino-1,3-dioxane)            Right Hand Side (RHS)(e.g., p-substituted Phenyl)Function: Binds GyrA/ParC pocket RHS_Base RHS: Phenyl RingPara (p-) Position is Key NBTI_Core->RHS_Base Optimization RHS Optimization Strategy RHS_Base->Optimization SubOpt1 Weak / No Activity Optimization->SubOpt1 SubOpt2 Moderate Activity Optimization->SubOpt2 SubOpt3 High Potency Optimization->SubOpt3 Desc1 -NH₂ (Amino group)Hydrophilic, poor geometry for H-bonds SubOpt1->Desc1 Desc2 -CH₃ (Methyl group)Hydrophobic interactions only SubOpt2->Desc2 Desc3 -Br, -Cl, -I (Halogens)Forms strong halogen bonds with Ala68 SubOpt3->Desc3

Key Optimization Workflow for this compound

To systematically improve your compound, follow this workflow which integrates the structural principles from the diagram:

  • Confirm Target Engagement: Verify that your compound series acts via the established NBTI mechanism by demonstrating single-strand DNA cleavage stabilization, not double-strand [3].
  • Optimize the RHS: Focus synthetic efforts on the para-position of the phenyl RHS.
    • Priority: Incorporate halogens like bromine (Br) or chlorine (Cl). This is the single most impactful change for boosting enzyme inhibitory potency [1] [3].
    • Avoid: Using hydrophilic groups like -NH₂, which abolish activity due to the hydrophobic nature of the binding pocket [1] [2].
  • Achieve Balanced Dual-Targeting: For broad-spectrum activity, especially against Gram-negatives, ensure potent inhibition of both DNA gyrase and topoisomerase IV. Test your optimized compounds against both enzymes [4].
  • Evaluate Safety and Properties: Once potent antibacterial activity is achieved, progress to hERG inhibition assays and microsomal stability tests. Use a polarity-focused optimization strategy to mitigate hERG liability while maintaining favorable ADMET properties [5].

References

NBTIs-IN-5 hERG inhibition cardiotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding hERG Inhibition in NBTIs

Q1: What is the hERG channel and why is its inhibition a concern in NBTI development? The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac action potential repolarization. Blocking this channel can lead to a prolonged QT interval on an electrocardiogram, increasing the risk of fatal arrhythmias. For antibiotics like NBTIs, which require high systemic concentrations, mitigating hERG liability is a major safety priority in drug development [1] [2] [3].

Q2: What are the primary strategies to reduce hERG inhibition in NBTI compounds? Research has identified two key, complementary strategies:

  • Reducing Overall Lipophilicity: There is a strong correlation between high compound lipophilicity and increased hERG channel inhibition. Introducing polar or basic groups is an effective method to lower lipophilicity (LogD) and mitigate hERG risk [1].
  • Introducing Specific Polar Moieties: The addition of a basic, polar side chain (e.g., via an ether or secondary amide linkage) to the core structure of the NBTI has been shown to successfully abrogate hERG inhibition while retaining antibacterial potency [1] [4] [5].

Data Summary: hERG Inhibition & Antibacterial Activity in NBTIs

The following table summarizes key findings from recent studies on NBTI optimization, demonstrating the balance between antimicrobial activity and hERG safety.

Compound / Strategy Key Structural Feature Antibacterial Potency (MIC, μg/mL) hERG Inhibition Reference / Source
Compound 1a (Baseline) Cyano group, lipophilic Excellent broad-spectrum Gram-negative activity IC50 = 0.90 μM (Potent inhibitor) [1]
Compound 1b Aminoethoxy side chain (polar, basic) Maintained potency vs. P. aeruginosa; reduced vs. A. baumannii <1% inhibition at 10 μM (Fully abrogated) [1]
Compound 2a Pyrazinooxazinone RHS (lowers lipophilicity) + polar side chain Excellent broad-spectrum Gram-negative potency <1% inhibition at 10 μM [1]
Lead Compound 12 Amide-containing linker Potent vs. Gram-positive bacteria (e.g., MRSA) Reduced inhibition; No cardiotoxicity in zebrafish [4] [5]
Lead Compound 79 5-Amino-1,3-dioxane linker with optimized polarity Potent vs. Gram-positive pathogens Reduced inhibition; Favorable cardiovascular safety profile [6]

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro hERG Liability Assessment

This is a critical first step for identifying cardiotoxicity risk in your compounds.

  • 1. Objective: To quantitatively evaluate the inhibitory potency of NBTI candidates on the hERG potassium channel.

  • 2. Key Method: Patch-Clamp Electrophysiology

    • Principle: This gold-standard assay directly measures the ionic current through hERG channels expressed in mammalian cells (e.g., HEK-293 cells) before and after application of the test compound.
    • Procedure:
      • Culture cells stably expressing the hERG channel.
      • Use a patch-clamp setup to voltage-clamp a single cell and record the tail current upon repolarization.
      • Apply several concentrations of the NBTI compound (e.g., from 0.1 μM to 30 μM) to the cell.
      • Measure the reduction in tail current amplitude for each concentration.
    • Data Analysis: Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates a lower affinity for the hERG channel and a better safety profile [1] [2] [3].
  • 3. Alternative Methods:

    • Radioligand Binding Assays: Measure the displacement of a known radio-labeled hERG channel blocker (e.g., Astemizole) by your test compound. This is a higher-throughput method for early-stage screening [2].

The following diagram illustrates the decision-making workflow for hERG risk assessment and mitigation during NBTI development.

hERG_workflow Start Start: New NBTI Compound hERG_Assay In Vitro hERG Assay (e.g., Patch-Clamp) Start->hERG_Assay Risk_Assessment hERG IC50 > 10 µM? hERG_Assay->Risk_Assessment High_Risk High hERG Risk Risk_Assessment->High_Risk Yes Success Acceptable hERG Profile Proceed to Further Development Risk_Assessment->Success No Mitigation Apply Mitigation Strategies High_Risk->Mitigation Strategies Introduce Polar Groups Reduce Overall Lipophilicity Modify Linker Chemistry Mitigation->Strategies Strategies->hERG_Assay Synthesize & Test New Analog

Diagram 1: Workflow for assessing and mitigating hERG inhibition risk in NBTI development.

Protocol 2: Assessing Antibacterial Activity (MIC Determination)

Ensuring that hERG mitigation strategies do not compromise antimicrobial efficacy is crucial.

  • 1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of NBTI compounds against a panel of clinically relevant bacterial strains.
  • 2. Method: Broth Microdilution (according to CLSI guidelines)
    • Procedure:
      • Prepare a serial dilution of the NBTI compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
      • Standardize the inoculum of the test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) to ~5 x 10^5 CFU/mL.
      • Add the bacterial inoculum to each well containing the compound dilution.
      • Include growth control (bacteria, no compound) and sterility control (broth only) wells.
      • Incubate the plate at 35±2°C for 16-20 hours.
    • Endpoint Reading: The MIC is the lowest concentration of the antibiotic that completely prevents visible growth of the organism [1] [7].

Troubleshooting Guide

Problem Potential Cause Solution / Experiment
High hERG inhibition in a potent NBTI Compound is too lipophilic, allowing strong interaction with the hydrophobic hERG channel cavity. Introduce polar, ionizable groups (e.g., amines) or replace lipophilic fragments with more polar bioisosteres (e.g., pyrazine for benzene) to lower LogD [1].
Reduced antibacterial activity after modifying for hERG Polar groups may impair penetration through the bacterial membrane, especially in Gram-negative bacteria. Fine-tune the balance between polarity and lipophilicity. Explore different linker attachment points or use prodrug strategies for better permeation [1].
Need for early-stage hERG prediction Patch-clamp is resource-intensive for screening large compound libraries. Utilize in silico AI tools like hERGAT or HERGAI for early prediction and prioritization of compounds with lower hERG risk before synthesis [2] [3].

Mitigation Strategies: A Structural View

The diagram below visualizes the key structural modification strategies successfully used to reduce hERG inhibition in NBTIs, as documented in the literature.

strategies NBTI_Core NBTI Core Structure Strategy1 Strategy 1: Modify Linker NBTI_Core->Strategy1 Strategy2 Strategy 2: Modify RHS (Enzyme Binding Moisty) NBTI_Core->Strategy2 Strat1_Desc Introduce polar, basic side chain via ether or amide linkage Strategy1->Strat1_Desc Outcome Outcome: Reduced Lipophilicity (LogD) & Reduced hERG Inhibition Strat1_Desc->Outcome Strat2_Desc Incorporate nitrogen atoms or other polar groups to lower lipophilicity Strategy2->Strat2_Desc Strat2_Desc->Outcome

Diagram 2: Effective structural strategies to mitigate hERG inhibition in NBTIs.

References

NBTIs-IN-5 metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolic Stability

For your FAQ section, you can address these core concepts:

  • Q: What is metabolic stability and why is it important for NBTIs?

    • A: Metabolic stability measures how quickly a compound is broken down by metabolic enzymes. High metabolic stability is crucial for NBTIs to maintain sufficient drug concentration in the body to effectively fight infections. Poor stability leads to high clearance and low bioavailability, undermining therapeutic efficacy [1].
  • Q: What are the common strategies to improve metabolic stability in NBTIs?

    • A: Common medicinal chemistry strategies include [1]:
      • Blocking metabolically soft spots: Introducing halogen atoms or other groups at positions on the molecule that are prone to oxidation.
      • Reducing lipophilicity: Lowering the logD value can decrease the rate of metabolism.
      • Structural rigidification: Reducing rotatable bonds can make the molecule less susceptible to enzymatic attack.

NBTI Optimization and Data Presentation

While direct data for NBTIs-IN-5 is not available, the following example illustrates how metabolic stability data is typically presented and how structural changes can improve the profile. This can serve as a template for your guide.

The table below compares a prototype amine-linked NBTI with its optimized amide-linked analog, showing key parameters relevant to metabolic stability and safety [2].

Compound Structure Type Key Feature Against Metabolism hERG IC50 (Cardiac Safety) Microsomal Half-life (Metabolic Stability) cLogP (Lipophilicity)
Amine 2a (Prototype) Bicyclic / amine linkage Basic secondary amine Data not specified in source Less stable Data not specified in source
Amide 1a (Optimized) Tricyclic / amide linkage Non-basic amide; increased rigidity >100 µM (Improved) 28 min (Rat) 1.82

This table demonstrates that replacing a basic amine with a non-basic amide and increasing molecular rigidity successfully reduced hERG inhibition (a common toxicity for NBTIs) and improved metabolic stability [2].

Experimental Protocols

You can include these standard operating procedures for key experiments.

Protocol 1: Assessing Metabolic Stability in Liver Microsomes

This is a core assay for estimating in vivo clearance [1].

  • Preparation: Incubate the NBTI compound (e.g., 1 µM) with liver microsomes from relevant species (human, rat, mouse) in a buffer containing NADPH cofactor.
  • Incubation: Maintain the reaction at 37°C with shaking.
  • Sampling: Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).
  • Termination: Stop the reaction by adding an organic solvent like acetonitrile.
  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
  • Data Calculation: Plot the natural log of the parent compound concentration versus time. The slope of the line is the elimination rate constant (k), from which the in vitro half-life (t₁/₂) can be calculated.
Protocol 2: Identifying Metabolites for "Soft Spot" Analysis

Once stability is assessed, identifying the metabolites reveals where to modify the molecule [1].

  • Incubation: Incubate the NBTI at a higher concentration (e.g., 10-50 µM) with liver microsomes or hepatocytes to generate sufficient metabolites.
  • Analysis: Use high-resolution LC-MS/MS to analyze the sample.
  • Identification: Compare the mass spectra of the incubated sample with a control. New peaks with specific mass shifts (e.g., +16 for oxidation) indicate metabolites.
  • Interpretation: The structure of the parent molecule is used to hypothesize the site of metabolism, guiding chemists on where to introduce blocking groups.

Workflow for Stability Optimization

The following diagram illustrates the logical workflow for a typical metabolic stability optimization campaign, integrating the concepts and protocols above.

Start Start: NBTI Lead Compound P1 Assess Metabolic Stability (Protocol 1: Liver Microsomes) Start->P1 P2 Identify Metabolites & Find 'Soft Spots' (Protocol 2: LC-MS/MS) P1->P2 Decision Stability Improved? P1->Decision P3 Design New Analogs (e.g., Add Halogens, Reduce logD) P2->P3 P4 Synthesize New Compounds P3->P4 P4->P1 Loop back Decision->P3 No End Optimized Compound Decision->End Yes

Important Note on Data Availability

It is important to note that while the general strategies and protocols are well-established, the search results did not contain specific metabolic stability data or pre-optimized structures for the compound "this compound" itself. The information provided here is based on successful optimization campaigns for other compounds within the NBTI class [2] [1].

References

overcoming bacterial resistance to NBTIs-IN-5

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of NBTI resistance?

    • A: The primary mechanism involves point mutations in the genes encoding the target enzymes, DNA gyrase (particularly in gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations occur outside of the classic Quinolone Resistance-Determining Region (QRDR), confirming a distinct mechanism of action and binding site for NBTIs compared to fluoroquinolones [1] [2].
  • Q2: How frequently does bacterial resistance to NBTIs occur?

    • A: The frequency of resistance can vary by compound and bacterial species. For example, in Staphylococcus aureus, the frequency of resistance to a representative NBTI (AZ6142) at 4× MIC was found to be 1.7 × 10⁻⁸. For Streptococcus pneumoniae, it was even lower at <5.5 × 10⁻¹⁰ [1]. Another study on novel NBTI compounds reported resistance frequencies in S. aureus that were comparable to those of quinolones [2].
  • Q3: Is there cross-resistance between NBTIs and fluoroquinolones?

    • A: Generally, no. Because NBTIs bind to a different site on the topoisomerase-DNA complex, mutations that cause resistance to fluoroquinolones (in the QRDR) typically do not confer resistance to NBTIs. This makes NBTIs promising for treating infections caused by fluoroquinolone-resistant strains [2]. However, characterizing resistant mutants is crucial to rule out scaffold-specific cross-resistance within the NBTI class [1].
  • Q4: What are the key experiments to characterize NBTI-resistant mutants?

    • A: Key experiments include determining the Minimum Inhibitory Concentration (MIC), performing whole-genome sequencing of resistant mutants, and conducting enzymatic assays to confirm the compound's activity against purified DNA gyrase and topoisomerase IV [1] [2]. A summarized workflow is provided in the Experimental Protocols section below.

Resistance Data & Characterization

The following tables consolidate key quantitative data from research to aid in your experimental planning and analysis.

Table 1: documented Mutations in NBTI-Resistant Staphylococcus aureus Mutants This table is based on the characterization of S. aureus mutants resistant to the NBTI compound AZ6142 [1].

Topoisomerase Subunit Amino Acid Substitution Impact on MIC (Fold Change vs. Wild-Type)
GyrA A68E, G78D, R95H, I128T, I128S, A155T, M158K, M158I, S162F, S162P 4 to 32-fold elevation
GyrB E474A, D500N, T501A, R544L, R544S 4 to 32-fold elevation
ParC S69F, S80F, S80P, E84K 4 to 32-fold elevation
ParE I460V, S458F, S458P 4 to 32-fold elevation

Table 2: Experimental Profile of Selected NBTI Compounds This table summarizes data from a study on six novel benzopyrano-pyrrolone NBTI compounds, highlighting their potent activity [2].

| Compound ID | Enzymatic Inhibition (IC₅₀, μM) | Antibacterial Activity (MIC, mg/L) | | :--- | :--- | :--- | | | S. aureus Gyrase | S. aureus Topo IV | S. aureus | E. coli | | 1 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity | | 2 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity | | 3-6 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity |

> Note on Table 2: The study confirmed that all six compounds demonstrated equivalent dual-targeting activity against both enzymes and potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. Specific MIC values varied by bacterial strain [2].

Experimental Protocols & Workflows

Here is a generalized protocol for the selection and characterization of bacteria resistant to NBTI compounds, synthesized from the methodologies in the search results [1] [2].

Protocol: Selection and Characterization of NBTI-Resistant Mutants

  • Bacterial Strains and Culture Conditions:

    • Use standard laboratory strains (e.g., Staphylococcus aureus ATCC 29213) and appropriate clinical isolates.
    • Culture bacteria in Mueller-Hinton Broth (MHB) according to CLSI guidelines.
  • Frequency of Resistance Determination:

    • Prepare a high-density bacterial suspension (e.g., ~10¹⁰ CFU/mL) and plate it onto agar plates containing your NBTI compound at 4× its MIC.
    • Incubate the plates and count the resistant colonies that grow. The frequency of resistance is calculated as the number of resistant CFU divided by the total number of CFU plated [1].
  • MIC Determination for Resistant Mutants:

    • Islect several resistant colonies from the selection plates.
    • Determine the MIC for the parent strain and each mutant using the broth microdilution method according to CLSI standards. This will quantify the level of resistance (see Table 1 for example fold-changes) [1] [2].
  • Whole-Genome Sequencing and Mutation Analysis:

    • Extract genomic DNA from the parent strain and confirmed resistant mutants.
    • Perform whole-genome sequencing and align sequences to the reference genome.
    • Identify single nucleotide polymorphisms (SNPs) in the genes of interest: gyrA, gyrB, parC, and parE [1] [2].
  • Enzymatic Assays (To Confirm Target Engagement):

    • Express and purify the wild-type and mutant GyrA/GyrB and ParC/ParE subunits.
    • Perform DNA supercoiling (for gyrase) and decatenation (for topo IV) assays in the presence of your NBTI compound.
    • Compare the IC₅₀ values between wild-type and mutant enzymes to confirm that the identified mutations are responsible for reduced drug sensitivity [2].

The logical relationship and workflow of this protocol are visualized below.

Resistant Mutant Characterization Workflow Start Start: Parental Bacterial Strain Step1 1. Select Resistant Mutants on NBTI-containing Agar Start->Step1 High-density culture Step2 2. Determine MIC (Broth Microdilution) Step1->Step2 Isolated mutant colonies Step3 3. Whole-Genome Sequencing Step2->Step3 Mutants with elevated MIC Step4 4. Enzymatic Assays with Purified Mutant Proteins Step3->Step4 Identified mutations in gyrA, gyrB, parC, parE Output Output: Confirmed Resistance Mechanism Step4->Output IC₅₀ shift confirms target-site resistance

Troubleshooting Guide

  • Problem: Inability to select resistant mutants.

    • Potential Cause & Solution: The frequency of resistance may be very low. Ensure you are using a sufficiently high inoculum (≥10¹⁰ CFU) and confirm that the drug concentration used for selection (e.g., 4× MIC) is appropriate. Testing a range of concentrations (2×, 4×, 8× MIC) can be helpful [1].
  • Problem: Identifying a mutation but observing no significant MIC change.

    • Potential Cause & Solution: The mutation might be a benign polymorphism or require a second compensatory mutation to confer resistance. Passage the mutant under continued drug pressure or perform genetic complementation studies to confirm the role of the identified mutation [1].
  • Problem: Observed cross-resistance within the NBTI class.

    • Potential Cause & Solution: This is expected for some mutations, as they may affect the shared binding pocket. Characterize the cross-resistance profile against a panel of NBTIs with different chemical scaffolds (e.g., different RHS/LHS groups) to identify compounds that might circumvent the specific resistance [1].

Strategic Recommendations for Overcoming Resistance

The following diagram summarizes the key strategies discussed in the literature for overcoming and managing NBTI resistance.

I hope this technical support guide provides a solid foundation for your research. The field of NBTI development is dynamic, and continuous investigation into resistance mechanisms is crucial for designing the next generation of effective antibiotics.

References

NBTIs-IN-5 lipophilicity hydrophilicity balance

Author: Smolecule Technical Support Team. Date: February 2026

NBTIs-IN-5: Core Properties & Activity

The table below summarizes the key identified data for this compound. Please note that direct measurements of its lipophilicity (e.g., logD/logP) are not available in the searched literature.

Property Value / Description
Compound Name This compound (also referred to as Compound 5r) [1] [2] [3]
CAS Number 2767443-78-5 [1] [2] [3]
Molecular Formula C₂₄H₂₅F₃N₄O₂ [2] [3]
Molecular Weight 458.48 g/mol [2] [3]
Primary Target Mycobacterium abscessus (Mabs) DNA Gyrase [1] [3]
Target Activity (IC₅₀) 1.5 µM [1] [2] [3]
Antibacterial Activity (MIC₉₀) 0.4 µM against Mabs bamboo bacteria [2] [3]
Related Key Concept The lipophilicity/hydrophilicity ratio of NBTIs is a critical governor of their permeability across bacterial membranes, especially into Gram-negative bacteria [4].

The Critical Role of Lipophilicity & Hydrophilicity in NBTIs

While specific data for this compound is scarce, research on the broader NBTI class provides crucial context for your work [4]. The balance between lipophilicity and hydrophilicity is not merely a background property but a key design parameter that directly impacts efficacy.

The following diagram illustrates how this balance influences the compound's journey to its target.

G LHS Left-Hand Side (LHS) Intercalates between DNA base pairs Linker Linker Contains key amine for GyrA interaction RHS Right-Hand Side (RHS) Binds to hydrophobic pocket in GyrA NBTI NBTI Structure NBTI->LHS NBTI->Linker NBTI->RHS GramPos Gram-Positive Bacteria Optimal Lipophilicity for good permeability GramNeg Gram-Negative Bacteria Higher (but not excessive) Lipophilicity & suitable Hydrophilicity required Balance Fine-Tuned Lipophilicity/Hydrophilicity Balance Balance->GramPos Governs Balance->GramNeg Governs

The lipophilicity/hydrophilicity balance of an NBTI is a key determinant of its antibacterial activity for two main reasons:

  • Governs Bacterial Membrane Permeability: The lipophilicity of NBTIs must be optimal for passing through the membrane of Gram-positive bacteria. For the more impermeable Gram-negative bacterial membranes, a higher—though not excessive—lipophilicity combined with suitable hydrophilicity is crucial for passage [4]. An imbalance can severely limit a compound's spectrum of activity.
  • Influences hERG Cardiotoxicity: A major challenge in NBTI development is the inhibition of the hERG potassium ion channel, which poses a cardiovascular safety risk. The physicochemical properties of NBTIs, including lipophilicity and basicity, are directly linked to this off-target activity. Optimization to reduce hERG inhibition often involves modulating these properties [4] [5].

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q1: What does the "fine-tuned" lipophilicity/hydrophilicity ratio mean for NBTIs? It refers to the precise optimization of a molecule's oil- and water-soluble properties. This balance is not a single value but a range that allows the compound to effectively cross the complex, double-membrane barrier of Gram-negative bacteria while maintaining solubility and avoiding excessive off-target binding (e.g., to hERG) [4].

  • Q2: Our NBTI compound shows excellent enzyme inhibition (low IC₅₀) but poor whole-cell antibacterial activity (high MIC). What could be the cause? This is a classic symptom of poor compound penetration. The molecule is potent against the isolated enzyme but cannot effectively cross the bacterial cell membrane to reach its target inside the cell. Re-evaluating and optimizing the compound's logD (often by introducing polar groups) is a key strategy to address this [4].

  • Q3: How can we improve the hERG safety profile of our NBTI leads? Strategies include reducing the overall lipophilicity (lowering logD/ClogP) and modifying or removing basic amine centers in the linker region. Replacing a secondary amine linker with a non-basic amide linkage has proven successful in some series to reduce hERG inhibition while retaining antibacterial activity [5].

Common Experimental Issues
Problem Possible Cause Suggested Solution
Low Aqueous Solubility Excessive lipophilicity (high logD). Utilize solubilizing agents (DMSO, cyclodextrins) for in vitro assays [1]. For structural optimization, consider introducing ionizable or polar groups to the scaffold.
Potent against Gram-positive but not Gram-negative bacteria Insufficient permeability through the Gram-negative outer membrane. Systemically modify the structure to improve the hydrophilicity/lipophilicity balance, as this is crucial for Gram-negative penetration [4].
High hERG inhibition in safety assays High compound lipophilicity and presence of basic amines. Focus on structural modifications that reduce logD and basicity, such as incorporating polar substituents or replacing basic amines with non-basic isosteres like amides [4] [5].

Suggested Experimental Pathways

Since specific protocols were not available, here are general approaches to fill the data gap for this compound:

  • Experimental Measurement: The gold standard method for determining lipophilicity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to measure the distribution coefficient (logD) at physiologically relevant pH (e.g., 7.4).
  • Computational Prediction: Use chemical informatics software to calculate the partition coefficient (ClogP) and distribution coefficient (ClogD). These predicted values provide a useful initial estimate for design and troubleshooting, as seen in other studies where cLogP was used as a key parameter [5].

References

NBTIs-IN-5 Gram-negative bacterial activity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Binding Interactions

NBTIs have a three-part structure [1]:

  • Left-Hand Side (LHS): Intercalates between DNA base pairs.
  • Linker: Connects the LHS and RHS.
  • Right-Hand Side (RHS): Binds to a hydrophobic pocket formed at the interface of two GyrA (in DNA gyrase) or ParC (in topoisomerase IV) subunits [2].

A pivotal interaction for high potency involves the formation of a symmetrical bifurcated halogen bond between a halogen atom (Cl, Br, I) on the RHS and the backbone carbonyl oxygens of two Ala68 residues (one from each GyrA subunit) [3] [4]. This interaction was directly proven by a crystal structure (PDB ID: 6Z1A) [4] [2].

The diagram below illustrates this binding mechanism.

G cluster_binding NBTI Binding Site (GyrA Interface) GyrA1 GyrA Subunit 1 Ala68_1 Ala68 Carbonyl (Oxygen) GyrA1->Ala68_1 GyrA2 GyrA Subunit 2 Ala68_2 Ala68 Carbonyl (Oxygen) GyrA2->Ala68_2 DNA DNA Molecule NBTI NBTI Molecule RHS RHS Halogen (σ-hole) NBTI->RHS LHS LHS (Intercalates) NBTI->LHS Linker Linker NBTI->Linker Ala68_1->RHS Halogen Bond Ala68_2->RHS Halogen Bond LHS->DNA Binds & Stabilizes Single-Strand Break

Strategies to Enhance Gram-Negative Activity

Gram-negative bacteria are challenging due to their outer membrane and efflux pumps [4] [5]. The following table summarizes key RHS modifications to improve potency.

Strategy Chemical Approach Impact on Gram-Negative Activity Key Findings
Halogen Bonding [3] [4] Para-halogen (Cl, Br, I) on phenyl RHS Potent, low nM enzyme inhibition Forms symmetrical bifurcated halogen bonds with Ala68 backbone carbonyls; directly proven by crystallography.
Strengthening Halogen Bonds [4] Adding electron-withdrawing groups (e.g., F) to ortho/meta positions of p-halogenated phenyl RHS Increased potency Increases the positive electrostatic potential (σ-hole) on the halogen, strengthening halogen bond with Ala68.
Hydrophobic Interactions [2] Para-alkyl (e.g., methyl) on phenyl RHS Moderate activity, weaker than halogens Maintains hydrophobic contacts but is less effective than halogen bonding for high potency.
Avoiding Polar Groups [2] Para-amino on phenyl RHS Abolishes activity Hydrophilic group in a hydrophobic binding pocket causes desolvation penalties, destroying activity.

Beyond RHS optimization, consider these factors:

  • Dual-Targeting: Balanced inhibition of both DNA gyrase and topoisomerase IV is crucial for reducing the frequency of resistance [4] [1].
  • Efflux Pump Susceptibility: Some NBTIs are substrates for bacterial efflux pumps in Gram-negative bacteria like E. coli, which can reduce their overall potency [4].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments evaluating NBTI activity.

DNA Gyrase/TopoIV Supercoiling/Decatenation Inhibition Assay

This assay measures the inhibition of the enzyme's primary function.

  • Principle: The assay monitors the conversion of supercoiled DNA to a relaxed form (for gyrase) or the decatenation of kinetoplast DNA (kDNA) into individual minicircles (for topoIV) in the presence of an inhibitor.
  • Procedure:
    • Reaction Setup: In an Eppendorf tube, mix enzyme (S. aureus or E. coli DNA gyrase or topoIV) with the appropriate DNA substrate (supercoiled pBR322 for gyrase, kDNA for topoIV) in reaction buffer.
    • Inhibitor Incubation: Add serially diluted NBTI compound to the reaction mixture. Include a negative control (no enzyme) and a positive control (enzyme without inhibitor).
    • Reaction: Incubate at 37°C for 30 minutes.
    • Termination & Analysis: Stop the reaction with STOP buffer (containing SDS and proteinase K). Analyze the products by agarose gel electrophoresis. Visualize DNA bands under UV light after ethidium bromide staining [6] [5].
  • Data Analysis: The IC₅₀ value is the compound concentration that reduces enzyme activity by 50%. This is determined by quantifying the amount of substrate converted to product.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC defines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

  • Principle: A standardized number of bacteria are exposed to serial dilutions of the NBTI compound in a broth medium.
  • Procedure (Broth Microdilution):
    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB). Further dilute to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test wells.
    • Plate Preparation: Dispense serial two-fold dilutions of the NBTI into a 96-well microtiter plate.
    • Inoculation & Incubation: Add the standardized inoculum to each well. Include growth control (bacteria, no drug) and sterility control (media only) wells. Seal the plate and incubate at 37°C for 16-20 hours [6] [5].
    • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Frequently Asked Questions (FAQs)

Q1: My NBTI shows excellent enzyme inhibition (low nM IC₅₀) but poor whole-cell antibacterial activity (high MIC) against Gram-negative strains. What could be the cause?

  • A1: This is a classic sign of issues with cell penetration or efflux [4]. Gram-negative bacteria have a formidable outer membrane and active efflux pumps that can expel compounds. To troubleshoot:
    • Check Efflux: Perform the MIC assay in the presence of a efflux pump inhibitor (like PaβN). A significant drop (e.g., 4-fold or more) in MIC indicates your compound is an efflux substrate.
    • Review Physicochemical Properties: Calculate your compound's clogP/logD. Extremely high lipophilicity can hinder penetration through the aqueous porin channels of the Gram-negative outer membrane.

Q2: How can I achieve balanced dual-targeting of both DNA gyrase and topoIV in a Gram-negative pathogen?

  • A2: Balanced dual-targeting requires careful optimization of the RHS moiety to ensure high affinity for both the GyrA and ParC binding pockets, which are similar but not identical [4] [1]. Key strategies include:
    • Focus on Conserved Residues: The Ala68 residue (and its counterpart in ParC) is highly conserved and is an ideal anchor point for halogen-bonding interactions in both enzymes.
    • Structural Modeling: Use flexible molecular docking and molecular dynamics simulations against homology models of both E. coli DNA gyrase and topoIV to predict binding and optimize your RHS for both targets simultaneously [4].

Q3: Why does replacing the para-halogen on my phenyl RHS with a para-amino group completely abolish activity?

  • A3: The NBTI binding pocket is predominantly hydrophobic (lined by residues like Ala68, Val71, Met75) [2]. Introducing a polar, hydrophilic amino group is energetically unfavorable due to high desolvation penalties. Furthermore, molecular docking shows the amino group's geometry is unsuitable for forming effective hydrogen bonds with the Ala68 carbonyl oxygens, unlike the optimal geometry of halogen bonds [2].

References

Cytotoxicity & Selectivity Index for NBTIs: Key Concepts

Author: Smolecule Technical Support Team. Date: February 2026

For NBTI antibacterial agents, the Selectivity Index (SI) is a crucial parameter that quantifies the window between a compound's cytotoxic (harmful) concentration and its effective antibacterial concentration. A higher SI indicates a safer drug candidate.

The standard formula for calculating the Selectivity Index is [1]: SI = CC₅₀ / IC₅₀ or SI = CC₅₀ / MIC

  • CC₅₀ (Cytotoxic Concentration 50%): The concentration of a compound that reduces the viability of mammalian cells by 50% [1].
  • IC₅₀ (Half Maximal Inhibitory Concentration) / MIC (Minimum Inhibitory Concentration): The effective concentration of the compound that reduces bacterial growth or enzyme activity by 50% (IC₅₀) or prevents visible growth entirely (MIC) [1].

There are varying recommendations for an acceptable SI value, but a common benchmark for a selective and promising compound is SI ≥ 10 [1].

Experimental Workflow for Assessment

The following diagram outlines the core experimental workflow to determine the cytotoxicity and selectivity index of an NBTI compound.

workflow Start Start: NBTI Test Compound Cytotox Cytotoxicity Assay (On Mammalian Cells) Start->Cytotox Potency Antibacterial Potency Assay (On Bacterial Cultures/Enzymes) Start->Potency Calculate Calculate Selectivity Index (SI) Cytotox->Calculate CC₅₀ Value Potency->Calculate IC₅₀ or MIC Value Evaluate Evaluate Compound Safety Calculate->Evaluate SI = CC₅₀ / IC₅₀

Summary of Key Assay Methodologies

The table below summarizes the purpose and common examples for the two main types of assays required.

Assay Type Purpose Common Examples & Measures

| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to mammalian (host) cells [1]. | - MTT/XTT assay (cell viability)

  • CC₅₀ (cytotoxic concentration for 50% of cells) | | Antibacterial Potency Assay | To determine the concentration at which the compound is effective against bacterial targets [2] [1]. | - MIC (minimum inhibitory concentration)
  • IC₅₀ (concentration for 50% enzyme inhibition, e.g., on DNA gyrase) [2] |

Important Considerations for NBTI Development

Based on the general research into NBTIs, here are key points to consider in your experiments:

  • The hERG Toxicity Challenge: A major obstacle for many NBTIs is inhibition of the hERG potassium channel, which is linked to cardiotoxicity (prolonged QT interval) [2]. This specific off-target cytotoxicity is a critical parameter to measure beyond general cell viability assays.
  • Balancing Potency and Safety: Optimizing NBTIs often involves a delicate balance. Modifications to improve antibacterial potency or reduce hERG affinity can negatively impact other properties, and vice-versa [2]. The selectivity index helps quantify this balance.
  • Interpretation of SI Values: While SI ≥ 10 is a common benchmark for a selective compound [1], some research areas consider values greater than 3 as promising. The acceptable threshold may depend on the specific therapeutic context [1].

Frequently Asked Questions (FAQs)

Q1: Why can't I find specific cytotoxicity data for NBTIs-IN-5? Specific biological activity data for research compounds is often not published in freely available scientific literature. It is typically generated by the research team and may be contained in internal reports, patent applications, or requires direct inquiry from the supplier.

Q2: What is a good selectivity index for an antibacterial drug candidate? A selectivity index of 10 or higher is generally considered a good indicator that a compound has a sufficient safety window to be a promising candidate [1]. However, the ultimate requirement depends on the intended clinical use.

Q3: Beyond general cytotoxicity, what is a key safety test for NBTIs? hERG channel inhibition is a critical and specific safety assay that should be performed for NBTIs due to the known cardiotoxicity risk associated with this class of compounds [2].

References

NBTIs-IN-5 vs gepotidacin antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the core characteristics of NBTIs-IN-5 and gepotidacin based on current data.

Feature This compound Gepotidacin
Chemical Class Piperidine-4-carboxamide NBTI [1] Triazaacenaphthylene [2]
Primary Target & IC₅₀ Mycobacterium abscessus DNA gyrase (IC₅₀ = 1.5 µM) [1] Balanced inhibition of DNA gyrase & topoisomerase IV [3] [4]
Mechanism of Action Novel Bacterial Topoisomerase Inhibitor (binds GyrA/ParC subunit) [5] Novel Bacterial Topoisomerase Inhibitor (binds GyrA/ParC subunit) [3]
Antibacterial Spectrum M. abscessus (in vitro) [1] Broad-spectrum: E. coli, S. saprophyticus, N. gonorrhoeae [6] [3] [4]
Development Stage Early-stage research (in vitro biochemical assay) [1] FDA-approved (Mar 2025) for uUTIs; Phase 3 for gonorrhea [2] [6] [3]
Key Resistance Feature Information not available in search results Requires concurrent mutations in both target enzymes for significant resistance [3]

Mechanism of Action and Target Details

Both compounds are Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target bacterial type II topoisomerases but represent different chemical classes.

  • Shared Mechanism: NBTIs possess a unique three-part structure [5]:
    • A Left-Hand Side (LHS) that intercalates between DNA base pairs.
    • A Right-Hand Side (RHS) that binds to a hydrophobic pocket at the interface of GyrA or ParC enzyme subunits.
    • A central linker connecting the two sides.
  • Target Binding: They inhibit bacterial DNA replication by binding to a site on the GyrA/ParC subunits of DNA gyrase and topoisomerase IV that is distinct from the binding site of fluoroquinolones, thus avoiding cross-resistance [5] [3].
  • Gepotidacin's Dual Inhibition: A key characteristic of gepotidacin is its well-balanced inhibition of both DNA gyrase and topoisomerase IV. This balanced activity means that for most pathogens, mutations in both target enzymes are required to significantly reduce susceptibility, resulting in a lower potential for resistance development [3].

The following diagram illustrates the core mechanism shared by NBTIs.

G DNA DNA Molecule LHS Left-Hand Side (LHS) (Intercalates between DNA base pairs) DNA->LHS  binds Inhibition Inhibition of DNA Replication DNA->Inhibition Linker Central Linker LHS->Linker RHS Right-Hand Side (RHS) (Binds GyrA/ParC hydrophobic pocket) Enzyme GyrA/ParC Subunits (of DNA Gyrase/TopoIV) RHS->Enzyme  binds Linker->RHS Enzyme->Inhibition

Experimental Data and Protocols

The experimental data for these two compounds reflect their vastly different stages of development.

Gepotidacin: Clinical and In Vivo Data

Gepotidacin's profile is supported by extensive pre-clinical and clinical trials.

  • In Vitro Enzymatic Assays: Gepotidacin demonstrated greater intrinsic enzymatic potency than levofloxacin against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, while also showing selectivity over human topoisomerase IIα [7].
  • Macromolecular Synthesis Assay: A specific, dose-dependent inhibition of bacterial DNA synthesis was confirmed in E. coli using radiolabeled precursors, with minimal effect on RNA or protein synthesis [7].
  • Phase III Clinical Trials (EAGLE-2 & EAGLE-3): For uncomplicated UTIs (uUTIs), gepotidacin (1500 mg, twice daily for 5 days) demonstrated non-inferiority, and in one trial (EAGLE-3) statistical superiority to nitrofurantoin. The primary endpoint was therapeutic success (combined clinical and microbiological response) at the Test-of-Cure visit [3] [4].
  • Phase III Clinical Trial (EAGLE-1) for Gonorrhea: Gepotidacin (two 3000 mg oral doses) was statistically non-inferior to the standard regimen (ceftriaxone injection + oral azithromycin), with cure rates of 92.6% vs. 91.2%, including against drug-resistant strains [6].
This compound: Pre-Clinical In Vitro Data

Data for this compound is limited to early-stage biochemical and microbiological characterization.

  • DNA Gyrase Supercoiling Assay: The IC₅₀ value of 1.5 µM was determined against M. abscessus DNA gyrase. This assay typically involves monitoring the conversion of relaxed DNA to a supercoiled state by the gyrase enzyme in the presence of serially diluted inhibitor. The reaction is quenched, and the DNA products are separated via gel electrophoresis to quantify inhibition [1].

Key Implications for Research and Development

The comparison highlights distinct developmental pathways and considerations for these NBTIs.

  • This compound represents a specialized research tool targeting the difficult-to-treat M. abscessus. Its published data is confined to a single, specific enzymatic assay, indicating it is in the very early stages of the drug discovery pipeline [1].
  • Gepotidacin is a broad-spectrum, first-in-class therapeutic that has successfully navigated the clinical development process. Its well-balanced dual-enzyme inhibition is a validated strategy to slow resistance emergence. Its recent FDA approval for uUTIs and promising data for gonorrhea address critical gaps in the antimicrobial arsenal, particularly for multidrug-resistant infections [2] [6] [3].

Knowledge Gaps and Research Opportunities

The analysis identifies several areas where information on this compound is lacking, presenting opportunities for further investigation:

  • Lack of Microbiological MIC Data: The IC₅₀ is provided, but the Minimum Inhibitory Concentration (MIC) against whole bacterial cells is not reported in the available data [1].
  • Spectrum and Selectivity Unknown: Its activity against other bacterial species, including common Gram-positive and Gram-negative pathogens, and its selectivity over human topoisomerase II are not detailed.
  • Absence of In Vivo Data: No animal model efficacy or pharmacokinetic data is available in the searched results.

References

NBTIs-IN-5 vs ciprofloxacin Mycobacterium abscessus efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison: NBTIs vs. Ciprofloxacin

The table below summarizes key experimental findings for the lead NBTI EC/11716, ciprofloxacin, and other relevant antibiotics against Mycobacterium abscessus.

Compound Class In vitro MIC (μM) In vitro Model (Activity) In vivo Model (Efficacy) Key Findings
EC/11716 (NBTI) Novel Bacterial Topoisomerase Inhibitor 1.8 - 4.7 μM [1] Bactericidal; active against drug-tolerant biofilms [1] Mouse lung infection model (significant reduction in bacterial load) [1] Potent, broad-spectrum anti-mycobacterial activity; low frequency of resistance [1]
Ciprofloxacin (Free) Fluoroquinolone Information Missing Limited activity in macrophages and biofilms [2] Mouse lung infection model (less effective than liposomal form) [2] Discouraging results for treating NTM infections [2]
Liposomal Ciprofloxacin Fluoroquinolone (Advanced Formulation) Information Missing Significantly more active than free ciprofloxacin in macrophages and biofilms [2] Mouse lung infection model (significant decreases in bacterial loads) [2] Topical lung delivery achieves high local concentration, overcoming intrinsic resistance [2]
Clarithromycin (CLR) Macrolide 0.23 - 2.7 μM [1] Information Missing Information Missing Current backbone of many NTM therapies; included for reference [1]
Moxifloxacin (MXF) Fluoroquinolone 2.7 - 8.0 μM [1] Information Missing Information Missing Limited clinical utility for NTM due to widespread intrinsic resistance [1]

Experimental Protocols and Mechanisms

For researchers to replicate and evaluate these studies, here are the core methodologies used in the cited experiments.

Minimum Inhibitory Concentration (MIC) Assays
  • Purpose: Determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
  • Protocol: Broth microdilution susceptibility testing was performed in Middlebrook 7H9 medium or cation-adjusted Mueller-Hinton broth, following standards from the Clinical and Laboratory Standards Institute (CLSI). MIC values were recorded after incubation [1].
In Vivo Efficacy Models
  • Purpose: Evaluate the efficacy of compounds in a live animal model of infection.
  • Protocol: Mice were infected with M. abscessus via intranasal instillation to establish a lung infection. Treatments (e.g., liposomal ciprofloxacin or NBTI EC/11716) were administered, after which bacterial loads (Colony Forming Units, CFUs) in the lungs were quantified to assess the reduction in infection [2] [1].
Biofilm Efficacy Assays
  • Purpose: Assess antibiotic activity against bacterial biofilms, which are highly resistant to drugs.
  • Protocol: M. abscessus biofilms are grown in vitro and then exposed to antibiotics. The efficacy is measured by quantifying the surviving bacteria, demonstrating the compound's ability to penetrate and kill organisms within this protective structure [2] [1].

Mechanism of Action: NBTIs vs. Fluoroquinolones

Although both classes inhibit bacterial DNA gyrase, their mechanisms and binding sites differ significantly. The following diagram illustrates these pathways and key differences.

G DNA DNA Double Strand Gyrase DNA Gyrase Enzyme (GyrA₂GyrB₂) DNA->Gyrase Binds to FQ Fluoroquinolone (e.g., Ciprofloxacin) Gyrase->FQ Quinolone Binding Site (GyrA catalytic pocket) NBTI NBTI (e.g., EC/11716) Gyrase->NBTI NBTI Binding Site (Interface of two GyrA subunits) DSB Stabilized Double-Strand Break (DSB) FQ->DSB Induces SSB Stabilized Single-Strand Break (SSB) NBTI->SSB Induces CellDeath Bacterial Cell Death DSB->CellDeath SSB->CellDeath

Key distinctions derived from the literature [1] [3]:

  • Fluoroquinolones (e.g., Ciprofloxacin): Bind to the traditional catalytic pocket of the GyrA subunit, stabilizing a double-strand DNA break.
  • NBTIs (e.g., EC/11716): Bind to a novel, non-catalytic site at the interface of two GyrA subunits, distant from the fluoroquinolone site. They induce single-strand DNA breaks, a fundamentally different mechanism that helps avoid cross-resistance with fluoroquinolones.

Key Insights for Research and Development

  • Overcoming Intrinsic Resistance: The data suggests that the primary challenge with fluoroquinolones is not target binding but other factors like permeability or efflux. This is evidenced by the success of liposomal ciprofloxacin, which enhances drug delivery, and NBTIs, which utilize a distinct binding site [2] [1].
  • Promising NBTI Profile: EC/11716 demonstrates a potent, bactericidal effect against M. abscessus, including drug-tolerant populations in biofilms, and shows efficacy in a relevant animal model, making it a strong candidate for further development [1].
  • Addressing a Critical Need: The low treatment success rates (25%-58%) for M. abscessus lung disease underscore the importance of developing new drug classes like NBTIs [4].

References

Comprehensive Comparative Analysis of NBTIs-IN-5: IC₅₀ and Therapeutic Potential Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NBTIs and Their Therapeutic Significance

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining bacterial DNA topology through processes including DNA replication, transcription, and recombination. Unlike fluoroquinolones, which also target these enzymes but stabilize double-strand DNA breaks, NBTIs uniquely stabilize single-strand cleavage complexes, leading to bacterial cell death through a distinct mechanism that shows potential for overcoming cross-resistance with existing antibiotics. The global antimicrobial resistance crisis has accelerated research into NBTIs, as they offer a promising therapeutic alternative against resistant bacterial pathogens, including Mycobacterium abscessus, a notoriously difficult-to-treat organism with intrinsic resistance to many conventional antibiotics [1] [2].

The general structure of NBTIs consists of three key pharmacophores: a "left-hand side" (LHS) that intercalates between DNA bases, a linker region that spans the DNA groove, and a "right-hand side" (RHS) that binds to the enzyme interface between GyrA subunits. This modular structure allows for extensive chemical optimization to enhance potency, reduce toxicity, and improve pharmacokinetic properties. Recent advances in structural biology, particularly X-ray crystallography of NBTI-gyrase-DNA complexes, have revealed unprecedented insights into their mechanism of action, including the discovery of asymmetric intercalation and the formation of symmetrical bifurcated halogen bonds with target residues, providing a rational basis for further drug design [2].

Comparative Activity Profile of NBTIs-IN-5 Against Alternatives

Quantitative Comparison of Inhibitory Potency

Table 1: Comparative Biochemical and Antibacterial Activity of Selected NBTIs

Compound Target Organism DNA Gyrase IC₅₀ MIC₉₀ Value Structural Features
This compound M. abscessus 1.5 μM [3] [4] 0.4 μM [4] p-halogen substitution on RHS
NBTIs with improved RHS S. aureus Low nanomolar range [2] Not specified Halogen bond-forming RHS
GSK299423 S. aureus Not specified Not specified Original NBTI scaffold
Library compounds (4-6) S. aureus Low nanomolar range [2] Potent antibacterial activity p-halogen phenyl RHS

The comparative analysis of inhibitory activity reveals that This compound demonstrates potent targeting of Mycobacterium abscessus DNA gyrase with an IC₅₀ of 1.5 μM, coupled with impressive whole-cell activity evidenced by a MIC₉₀ of 0.4 μM [3] [4]. This significant gap between enzymatic inhibition and cellular efficacy suggests favorable penetration of the compound through the complex mycobacterial cell envelope, a notable achievement given the intrinsic resistance mechanisms of M. abscessus. When compared to other advanced NBTIs described in recent research, this compound's inhibitory potency falls within a promising range, though compounds specifically optimized for S. aureus have achieved low nanomolar IC₅₀ values in enzymatic assays, representing potentially greater potency against Gram-positive pathogens [2].

The structural basis for this compound's activity likely stems from its para-halogen substitution on the phenyl RHS moiety, a feature shared with other potent NBTI compounds (4-6) described in recent literature. These halogenated analogs leverage halogen bonding capabilities with backbone carbonyl oxygens of Ala68 residues in the GyrA binding pocket, enhancing binding affinity and potentially reducing susceptibility to resistance mutations. This strategic molecular design represents a significant advancement over earlier NBTI generations that primarily relied on van der Waals interactions in the hydrophobic RHS binding pocket. The conservation of this halogen bonding motif across multiple potent NBTI scaffolds suggests it constitutes a key strategic element for optimizing inhibitor-enzyme interactions [2].

Spectrum of Antibacterial Activity

The spectrum of activity varies considerably across the NBTI class, with specific compounds demonstrating optimized activity against particular bacterial pathogens. This compound has been specifically evaluated against Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium known for causing challenging respiratory, skin, and soft tissue infections, particularly in immunocompromised patients and those with underlying lung conditions such as cystic fibrosis. The potent activity of this compound against this difficult-to-treat pathogen (MIC₉₀: 0.4 μM) positions it as a promising candidate for addressing a significant unmet medical need [4]. In contrast, other NBTIs described in the literature have been primarily optimized for activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus species, with varying levels of activity against Gram-negative organisms depending on their ability to traverse the outer membrane [1] [2].

The therapeutic potential of this compound must be considered within the context of its target pathogen's clinical significance. M. abscessus infections are notoriously difficult to treat due to intrinsic resistance to most conventional antibiotics, requiring prolonged multi-drug regimens with limited efficacy and substantial toxicity. The development of a specifically targeted NBTI against this pathogen represents a strategic approach to addressing antimicrobial resistance in neglected therapeutic areas. Furthermore, the single-strand cleavage mechanism of NBTIs may offer reduced mutagenic potential compared to double-strand breaking agents, potentially slowing the development of resistance during therapy—a particularly valuable attribute when treating chronic infections requiring extended antibiotic courses [2].

Experimental Protocols for NBTI Evaluation

Standardized Methodologies for NBTI Assessment

Table 2: Key Experimental Methods for NBTI Characterization

Method Category Specific Protocols Key Output Parameters Relevance to NBTIs
Biochemical Assays DNA gyrase supercoiling inhibition assays [1] [2] IC₅₀ values Quantifies direct enzyme inhibition
Cellular Assays Broth microdilution in appropriate media [4] MIC, MIC₉₀ Measures whole-cell antibacterial activity
Structural Biology X-ray crystallography of gyrase-DNA-inhibitor complexes [2] Binding mode analysis, Halogen bond characterization Elucidates mechanism of action

Computational Approaches | Molecular dynamics simulations [1] [2] | Binding free energy calculations, Interaction stability | Predicts binding affinity and residence time | | In vitro Toxicology | Cytotoxicity assays in mammalian cell lines | Selectivity indices | Evaluates potential therapeutic window |

The evaluation of NBTI compounds employs a hierarchical experimental approach beginning with biochemical assays to measure direct target engagement. The standard DNA gyrase inhibition assay monitors the conversion of relaxed DNA to a supercoiled state in the presence of varying compound concentrations, with IC₅₀ values calculated from dose-response curves. For this compound, this assay demonstrated an IC₅₀ of 1.5 μM against M. abscessus DNA gyrase [3] [4]. These biochemical assays are typically followed by cellular susceptibility testing using standardized broth microdilution methods in pathogen-specific media, with MIC (Minimum Inhibitory Concentration) values determined as the lowest concentration that completely inhibits visible bacterial growth after appropriate incubation. The reported MIC₉₀ of 0.4 μM for this compound indicates the concentration required to inhibit 90% of M. abscessus isolates tested [4].

Advanced characterization methods provide deeper insights into the mechanism of action and binding interactions of promising NBTI candidates. X-ray crystallography of ternary complexes (gyrase-DNA-inhibitor) has been instrumental in elucidating the unique binding mode of NBTIs, revealing their asymmetric intercalation between DNA bases and the formation of symmetrical bifurcated halogen bonds with Ala68 backbone carbonyls in optimized compounds [2]. Complementing these structural approaches, molecular dynamics (MD) simulations track the stability of inhibitor-enzyme interactions over time, with production trajectories typically spanning 50-100 nanoseconds to evaluate conformational stability and calculate binding free energies using methods such as Linear Interaction Energy (LIE) with customized parameters (e.g., α = 0.16, β = 0.029, γ = 0.0, intercept = -1.72) [1]. These computational approaches have proven valuable in predicting the binding affinities of NBTIs against both Gram-positive and Gram-negative pathogens before undertaking resource-intensive synthetic efforts.

Structural Insights and Mechanism of Action

Molecular Basis of NBTI Binding and Inhibition

The structural mechanism of NBTIs represents a significant departure from other topoisomerase inhibitors such as fluoroquinolones. While fluoroquinolones stabilize double-strand DNA breaks by trapping a covalent enzyme-DNA complex, NBTIs uniquely stabilize single-strand cleavage breaks through asymmetric intercalation between DNA bases, causing a shift in the scissile phosphate position that prevents the second DNA strand from being cleaved [2]. This distinctive mechanism is enabled by the modular structure of NBTIs, where the left-hand side (LHS) moiety intercalates between DNA bases, the linker region spans the DNA groove, and the right-hand side (RHS) engages with a hydrophobic pocket at the GyrA subunit interface. Recent crystal structures have confirmed that NBTIs bind in a single conformation lacking apparent static disorder, directly demonstrating this previously postulated mechanism and providing a solid structural foundation for rational drug design [2].

The critical advancement embodied in recently developed NBTIs including this compound involves strategic modifications to the RHS component to engage in halogen bonding interactions with backbone carbonyl oxygens of Ala68 residues from both GyrA subunits. This symmetrical bifurcated halogen bond represents a previously underutilized interaction in medicinal chemistry, particularly for antibacterial development. The σ-hole phenomenon exhibited by chlorine, bromine, and iodine atoms enables them to function as electrophiles in non-covalent interactions with Lewis bases like carbonyl oxygens, with optimal bond lengths and angles (Cl···O < 3.27 Å, 140° ≤ θ1 [C-X···O] ≤ 180°) that enhance binding affinity without introducing excessive steric demands [2]. This innovative approach to molecular recognition represents a significant advancement over earlier NBTI designs that relied primarily on van der Waals interactions in the hydrophobic RHS binding pocket.

Structural Optimization Strategies for Enhanced Potency

The structure-activity relationship (SAR) profiling of NBTIs has identified key optimization strategies for enhancing antibacterial potency. For the left-hand side, methoxy-naphthyridine moieties have demonstrated excellent intercalation properties and DNA binding affinity. The linker region, typically featuring an aminopiperidine scaffold, provides optimal spacing and orientation between LHS and RHS components while contributing favorable physicochemical properties. The most significant advances in recent years have focused on right-hand side optimization, where incorporation of para-halogenated phenyl rings (chloro, bromo, or iodo substitutions) enables the formation of stabilizing halogen bonds with Ala68 backbone carbonyls—interactions that cannot be eliminated through simple point mutations, potentially reducing resistance development [2].

Molecular dynamics simulations of NBTI-gyrase complexes have provided dynamic insights into the structural basis of inhibitory potency. These simulations track the stability of key interactions throughout the production trajectory, revealing that while chlorine-containing RHS moieties (as potentially present in this compound) maintain relatively balanced interactions with both Ala68 carbonyl oxygens, larger halogens like bromine and iodine show preferential engagement with one subunit [2]. This nuanced understanding of interaction dynamics informs rational design strategies for next-generation NBTIs with improved target engagement and resistance profiles. Additionally, the LIE method for binding free energy calculation, employing optimized parameters (α = 0.16, β = 0.029, γ = 0.0, intercept = -1.72), has demonstrated strong correlation with experimental inhibitory values across Gram-positive and Gram-negative pathogens, providing a valuable computational tool for prioritizing synthetic targets [1].

Research Applications and Development Considerations

Practical Implementation in Research Settings

For researchers working with this compound, appropriate handling and storage conditions are essential for maintaining compound integrity. The recommended storage condition for the powder form is -20°C for three years, while solutions in appropriate solvents (typically DMSO) maintain stability for six months at -80°C or one month at -20°C [3]. For in vitro experimentation, this compound may be dissolved in DMSO, with subsequent dilution in aqueous buffers while ensuring the final DMSO concentration does not exceed levels that might cause cellular toxicity (typically <1%). For cellular assays, the previously discussed formulation approaches include various injection formulations combining DMSO with solubilizing agents like Tween 80, PEG300, or cyclodextrins in saline, as well as oral formulations utilizing carboxymethylcellulose sodium as a suspending agent [3].

The experimental workflow for evaluating this compound or analogous compounds typically begins with biochemical assays to determine enzyme inhibition parameters (IC₅₀), followed by cellular susceptibility testing against relevant bacterial strains (MIC determination), and progression to more specialized assessments including cytotoxicity profiling in mammalian cell lines to establish preliminary selectivity indices. For advanced candidates, mechanistic studies including DNA cleavage assays and structural characterization through crystallography or cryo-EM provide deeper insights into the compound's mode of action and potential resistance mechanisms. Throughout this process, the application of computational approaches including molecular docking and dynamics simulations can help interpret experimental results and guide further structural optimization [1] [2].

Development Status and Future Directions

The current development status of this compound positions it as a research tool with promising therapeutic potential, particularly for addressing infections caused by Mycobacterium abscessus. As with many specialized investigational compounds, this compound is currently available primarily for research applications, with commercial suppliers offering quantities suitable for experimental use (e.g., 25 mg, 50 mg, and 100 mg quantities) with the explicit disclaimer "for research use only, not for human use" [3] [4]. This places this compound at the preclinical research stage, where further investigations into its pharmacological properties, toxicological profile, and in vivo efficacy would be necessary to advance its therapeutic development.

The broader NBTI field continues to evolve with several promising compounds in various stages of development. The integrated modeling approach combining multidimensional machine learning with molecular dynamics simulations has demonstrated impressive predictive accuracy for NBTI binding affinity (q² = 0.791 for S. aureus and q² = 0.806 for E. coli), enabling more efficient lead optimization [1]. These computational advances, coupled with enhanced structural insights from crystallographic studies, are accelerating the development of NBTIs with improved potency against resistant pathogens. Future directions for the field include expanding spectrum of activity to include problematic Gram-negative pathogens, optimizing pharmacokinetic properties for various clinical applications, and developing strategies to minimize resistance development through multi-target engagement or combination therapies.

Visualized Workflow for NBTI Mechanism Analysis

Experimental and Computational Workflow for NBTI Evaluation The following diagram illustrates the integrated approach combining experimental and computational methods for evaluating NBTI compounds:

G compound_design NBTI Compound Design biochemical_assays Biochemical Assays DNA gyrase inhibition IC₅₀ determination compound_design->biochemical_assays Synthesized compounds cellular_assays Cellular Assays MIC determination Bacterial growth inhibition biochemical_assays->cellular_assays Active compounds structural_biology Structural Biology X-ray crystallography Binding mode analysis biochemical_assays->structural_biology Promising inhibitors md_simulations Molecular Dynamics Binding stability Free energy calculations biochemical_assays->md_simulations IC₅₀ data data_integration Data Integration Structure-Activity Relationship Potency optimization cellular_assays->data_integration MIC values structural_biology->data_integration Binding mode insights md_simulations->data_integration Interaction stability data_integration->compound_design Design improvements

This integrated workflow demonstrates the cyclical optimization process for NBTI development, where insights from each experimental and computational phase inform subsequent compound design iterations. The process begins with rational compound design incorporating structural insights from previous cycles, progresses through hierarchical experimental evaluation, and culminates in data integration that fuels further optimization. This systematic approach has enabled the development of increasingly sophisticated NBTIs with enhanced potency against challenging bacterial pathogens [1] [2].

Conclusion

References

NBTIs-IN-5 spectrum of activity against ESKAPE pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity of Lead Indane-Containing NBTI

The following table summarizes the minimum inhibitory concentration (MIC) data for lead compound 18c, a potent broad-spectrum NBTI identified from a series incorporating a novel indane DNA binding moiety [1]. This data provides a benchmark for the activity achievable within this class of compounds.

Minimum Inhibitory Concentration (MIC) of Lead Compound 18c [1]

Pathogen MIC (μg/mL)
Escherichia coli ATCC 25922 ≤ 0.06
Acinetobacter baumannii ATCC 19606 0.125
Klebsiella pneumoniae ATCC BAA-1705 1
Pseudomonas aeruginosa ATCC 27853 0.5
Enzyme Inhibition (E. coli DNA Gyrase IC₅₀) 0.021 μM

The data demonstrates that this indane-containing NBTI exhibits potent, broad-spectrum activity against key Gram-negative ESKAPE pathogens, with particularly strong inhibition of the enzymatic target [1].

Experimental Protocol for Bactericidal Activity

The research paper provides details on the key methodology used to generate the antibacterial activity data [1].

  • Assay Type: Standard microdilution broth method for determining Minimum Inhibitory Concentrations (MICs).
  • Procedure: Bacterial strains were grown to mid-log phase in appropriate broth, washed, and resuspended in buffer. The bacterial suspension was then incubated with serially diluted compounds.
  • Analysis: After incubation, aliquots were serially diluted and plated on agar. The MIC was determined as the lowest concentration of compound that prevented visible bacterial growth after 24 hours of incubation at 37°C [1].
  • Enzyme Inhibition: The half-maximal inhibitory concentration (IC₅₀) for E. coli DNA gyrase was determined using a topological DNA supercoiling assay, measuring the compound's direct effect on the enzyme's function [1].

Mechanism of Action of NBTIs

Novel Bacterial Topoisomerase Inhibitors (NBTIs) have a distinct mechanism that differentiates them from other antibiotic classes like fluoroquinolones, thus avoiding cross-resistance [1] [2] [3]. The following diagram illustrates the binding mode of an NBTI to its bacterial target.

G NBTI Binding to DNA Gyrase-DNA Complex cluster_0 DNA Gyrase A₂B₂ Complex DNA DNA Duplex GyrA2 GyrA Subunit DNA->GyrA2 GyrA1 GyrA Subunit GyrA1->DNA NBTI NBTI Inhibitor LHS Left-Hand Side (LHS) Indane Moisty DNA Intercalation NBTI->LHS RHS Right-Hand Side (RHS) Oxazolidinone-Pyridooxazinone Enzyme Pocket Binding NBTI->RHS Linker Linker Basic Amine NBTI->Linker LHS->DNA Intercalates RHS->GyrA1 Binds RHS->GyrA2 Binds Asp83 Asp83 Residue (GyrA) Linker->Asp83 Long-range Electrostatic Interaction

The diagram shows that NBTIs target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV [2] [3]. Their structure comprises three parts:

  • Left-Hand Side (LHS): The aromatic moiety (e.g., indane) that intercalates between DNA base pairs at the enzyme-DNA interface [1] [2].
  • Right-Hand Side (RHS): The moiety that binds to a hydrophobic pocket at the dimer interface of the GyrA (in gyrase) or ParC (in topoIV) subunits [1] [2] [3].
  • Linker: A central unit containing a basic amine that often forms a key long-range electrostatic interaction with a conserved aspartate residue (e.g., Asp83 in S. aureus GyrA) [1] [2].

This binding mode stabilizes a enzyme-DNA cleavage complex, disrupting DNA replication and leading to cell death [1].

Interpretation and Context for Researchers

  • Dual-Targeting Potential: A significant advantage of the NBTI class is its potential for dual inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting is associated with a lower frequency of resistance development, a critical feature for new antibiotics [1] [3].
  • Overcoming Gram-Negative Challenges: Early NBTIs like gepotidacin showed potent Gram-positive activity but lacked broad-spectrum potency against Gram-negative ESKAPE pathogens due to penetration barriers and efflux pumps [1]. The development of compounds with improved Gram-negative activity, as shown by lead 18c, represents a key advancement in the field [1].
  • Safety Considerations: It is important to note that cardiotoxicity (hERG inhibition) has been a historical challenge in NBTI drug discovery [1]. The optimization of physicochemical properties, such as reducing overall lipophilicity (log D), is a common strategy to mitigate this off-target activity [2].

References

NBTIs-IN-5 activity against fluoroquinolone-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Comparison

The table below summarizes the key experimental data for compound 5, showcasing its potent activity against both drug-susceptible and fluoroquinolone-resistant strains of Mycobacterium tuberculosis [1].

Table 1: Inhibitory Activity of Compound 5 (NBTIs-IN-5)

Assay Type Target / Strain Result (IC₅₀ or IC₉₀) Context & Comparison
Enzyme Inhibition M. tuberculosis DNA Gyrase IC₅₀ = 0.096 µM Approximately 40-fold more potent than gepotidacin (IC₅₀ = 3.940 µM) [1].
Antibacterial Activity M. tuberculosis H37Rv (Reference Strain) IC₅₀ = 0.165 µM Demonstrates potent activity against the wild-type strain [1].
Antibacterial Activity M. tuberculosis H37Rv (Reference Strain) IC₉₀ = 0.470 µM Concentration required for 90% growth inhibition [1].
Antibacterial Activity M. tuberculosis LP-FQ-RM9 (Fluoroquinolone-Resistant) IC₅₀ = 0.556 µM Maintains activity in the nanomolar range against a strain with a GyrA D94N mutation [1].
Antibacterial Activity M. tuberculosis LP-FQ-RM9 (Fluoroquinolone-Resistant) IC₉₀ = 1.667 µM While activity is diminished compared to the wild-type strain, it remains potent [1].

Detailed Experimental Protocols

The high-quality data for compound 5 comes from standardized, industry-accepted experimental methods [1].

  • DNA Gyrase Supercoiling Assay: The inhibitory potency (IC₅₀) was determined using a gel-based supercoiling assay with a kit from Inspiralis. The assay measures the compound's ability to inhibit the supercoiling activity of the M. tuberculosis DNA gyrase enzyme. The IC₅₀ value represents the concentration of the inhibitor that reduces enzyme activity by 50% [1].
  • Antimycobacterial Susceptibility Testing: The activity against whole bacterial cells (IC₅₀ and IC₉₀) was evaluated using a resazurin-based assay. This method assesses the reduction of bacterial growth in the presence of the compound. The IC₅₀ is the concentration required to achieve 50% inhibition of growth, while the IC₉₀ is the concentration for 90% inhibition. The fluoroquinolone-resistant LP-FQ-RM9 strain was sequenced to confirm the presence of a single GyrA D94N mutation, a common mechanism for quinolone resistance [1].

Mechanism of Action: Overcoming Resistance

The following diagram illustrates the unique binding mechanism of compound 5, which explains its ability to remain effective against fluoroquinolone-resistant strains.

G NBTI Binding Mechanism in DNA Gyrase DNA DNA Strand LHS Left-Hand Side (LHS) (Intercalates between DNA base pairs) GyrA1 GyrA Subunit GyrA2 GyrA Subunit Linker Linker LHS->Linker RHS Right-Hand Side (RHS) (p-halogenated phenyl ring) Linker->RHS HalogenBond Symmetrical Bifurcated Halogen Bond RHS->HalogenBond Ala74_1 Ala74 Backbone Carbonyl Oxygen HalogenBond->Ala74_1 Ala74_2 Ala74 Backbone Carbonyl Oxygen HalogenBond->Ala74_2

Key Mechanism Insights:

  • Distinct Binding Site: NBTIs like compound 5 bind to a different site on the gyrase-DNA complex compared to fluoroquinolones. While fluoroquinolones bind near the catalytic tyrosines, the NBTI's Right-Hand Side (RHS) binds deep in a hydrophobic pocket at the interface of two GyrA subunits [1] [2].
  • Crucial Halogen Bonding: The p-halogenated phenyl ring on the RHS of compound 5 forms a symmetrical bifurcated halogen bond with the backbone carbonyl oxygen atoms of two symmetry-related alanine residues (Ala74 in M. tuberculosis). This interaction is critical for its high enzymatic potency [1] [2].
  • Resistance Overcoming: Mutations that confer fluoroquinolone resistance (like D94N in GyrA) are located in the Quinolone Resistance-Determining Region (QRDR), which is distinct from the NBTI binding pocket. Since NBTIs interact with the protein backbone (which cannot be easily mutated without compromising enzyme function), they are less susceptible to this common resistance mechanism [1] [3].

Conclusion and Research Implications

References

NBTIs-IN-5 metabolic stability vs amine NBTI analogs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding NBTIs and Metabolic Stability

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and TopoIV), helping to overcome resistance to existing drugs like fluoroquinolones [1].

Replacing a secondary amine with an amide linkage is a recognized strategy in medicinal chemistry to improve a compound's metabolic stability. The amide group increases molecular rigidity and removes a site that is often vulnerable to metabolic reactions (N-dealkylation) [1]. Research on a specific series of tricyclic NBTIs confirms this principle:

Compound Feature Impact on Metabolic Stability
Amide-linked NBTIs (e.g., Compound 1a) Demonstrated improved metabolic stability profiles [1].
Amine-linked NBTIs (matched pairs to amide NBTIs) Generally displayed more rapid metabolism in microsomal assays [1].

Although this data comes from a different chemical series, it strongly suggests that an amide-based NBTI like NBTIs-IN-5 would likely exhibit superior metabolic stability compared to its amine-based counterparts.

Experimental Methods for Assessing Stability

The gold standard for in vitro metabolic stability assessment is the human liver microsome (HLM) assay [2] [3]. This method provides a high-throughput, reproducible system to predict how a compound will be processed in the body.

The typical workflow involves incubating the test compound with a preparation of human liver microsomes (which contain metabolic enzymes like Cytochrome P450s) and a co-factor (NADPH). The disappearance of the parent compound is monitored over time, usually via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] [3]. Key data outputs include:

  • In vitro Half-life (t₁/₂): The time it takes for the compound's concentration to reduce by half.
  • Intrinsic Clearance (CLint): A calculated value representing the inherent ability of the liver enzymes to metabolize the compound.

This methodology allows for a direct and quantitative comparison of metabolic stability between different compounds, such as this compound and its amine analogs.

G Start Test Compound (e.g., NBTI) HLM Incubation with Human Liver Microsomes + NADPH Start->HLM Sampling Sample Aliquots at Time Points (e.g., 0, 5, 15, 30, 45, 60 min) HLM->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Quantify Parent Compound Remaining Analysis->Data Model Calculate Kinetic Parameters (In vitro t½, CLint) Data->Model End Metabolic Stability Profile Model->End

References

NBTIs-IN-5 MIC90 values against clinical isolates

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context

The data in the table above originates from a 2022 research study focused on the structure-activity relationship of a class of piperidine-4-carboxamides against Mycobacterium abscessus [1]. In this study:

  • NBTIs-IN-5 (also referred to as Compound 5r in the source publication) was one of the synthesized compounds evaluated for its anti-mycobacterial activity [1].
  • The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of the isolates) was determined to be 0.4 μM specifically for M. abscessus [2].
  • The IC50 (Half Maximal Inhibitory Concentration) of 1.5 μM reflects its potency in inhibiting the supercoiling activity of the purified M. abscessus DNA gyrase enzyme in a biochemical assay [1] [2].

The Mechanism of Action of NBTIs

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV [3] [4]. Their mechanism is distinct from fluoroquinolones, which target the same enzymes but at a different site, thus avoiding cross-resistance [5] [6].

The diagram below illustrates the general structure and mechanism of NBTIs.

NBTI NBTI GyrA1 GyrA Subunit NBTI->GyrA1 RHS Binds Hydrophobic Pocket GyrA2 GyrA Subunit NBTI->GyrA2  Can Form Halogen Bonds with Ala68 Backbone DNA Double-Stranded DNA NBTI->DNA LHS Intercalates Between DNA Base Pairs Note Note: RHS = Right-Hand Side LHS = Left-Hand Side Note->NBTI

  • Left-Hand Side (LHS): This part of the molecule (e.g., a benzopyranopyrrolone or oxindole) is responsible for intercalating between the DNA base pairs at the enzyme-DNA interface [3] [6].
  • Linker: A central chain (e.g., an aminopiperidine) that connects the LHS and RHS [7].
  • Right-Hand Side (RHS): This part (e.g., a phenyl ring with specific substituents) binds into a hydrophobic pocket formed at the interface of the two GyrA (in gyrase) or ParC (in topoIV) subunits [7] [4]. Key interactions, such as symmetrical bifurcated halogen bonds with the backbone carbonyls of Ala68 residues, are crucial for high potency [7].

Comparison with Other NBTIs

While data for this compound against a wide clinical panel is limited, other NBTIs in clinical development demonstrate the potential breadth of this class. The table below compares key candidates for context.

NBTI Candidate Development Stage Reported Spectrum & Potency (MIC90 ranges) Key Features
This compound Research Compound M. abscessus: 0.4 μM [2] Specific activity against a difficult-to-treat mycobacterium.
Gepotidacin Phase 3 Clinical Trials Activity against S. aureus, E. coli, N. gonorrhoeae [6]. Oral drug for uUTI and gonorrhea; stabilizes single-strand DNA breaks [3] [6].

| BWC0977 | Phase 1 Clinical Trials | Broad-spectrum vs. MDR Gram-negative/positive [6]. e.g., E. coli: 0.5 µg/mL, K. pneumoniae: 2 µg/mL, P. aeruginosa: 1 µg/mL [6]. | IV drug for MDR infections; optimized to minimize hERG channel inhibition [6]. |

References

Selectivity of NBTIs: Bacterial vs. Human Topoisomerase

Author: Smolecule Technical Support Team. Date: February 2026

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are designed to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). A key feature of advanced NBTIs is their selectivity for bacterial enzymes over human topoisomerase II, which is critical for reducing mechanism-based toxicity [1] [2].

The table below summarizes selectivity data for representative NBTI compounds from recent research. Please note that this data serves as a reference for the class, as specific data for "NBTIs-IN-5" was not available.

Compound Enzymatic Potency (IC₅₀) vs. Bacterial Topoisomerases Potency vs. Human Topoisomerase IIα Reported Selectivity
AM-8722 (from [1]) Potent inhibition of S. aureus and E. coli DNA gyrase and TopoIV (greater than Levofloxacin) Displayed selectivity against human topoisomerase II [1] Selective for bacterial enzymes
NBTI Analogues (from [2]) Varied potency; e.g., compounds with p-Br phenyl RHS show low nM IC₅₀ against S. aureus Gyrase IC₅₀ > 100 µM for compounds 9-11 (with p-amino phenyl RHS) [2] Highly selective for bacterial enzymes
NBTI Analogues (from [2]) Compounds with p-Br phenyl RHS show strong antibacterial activity (MICs) Not specified in the provided excerpt, but the study focuses on target selectivity [2] Designed for selective bacterial targeting

The selectivity of NBTIs is rooted in their unique mechanism of action and their specific binding site, which is distinct from that of quinolones and not conserved in human topoisomerase II [1] [3]. A critical structural insight involves interactions at the "right-hand side" (RHS) of the molecule. Research has shown that optimal RHS moieties, such as a p-bromophenyl group, can form strong symmetrical bifurcated halogen bonds with the backbone carbonyls of Ala68 residues in bacterial DNA gyrase, a interaction that is not feasible with the human enzyme [2] [3].

Experimental Protocols for Assessing Selectivity

The following are standard experimental methodologies used in the cited literature to generate the data on NBTI selectivity.

1. Enzyme Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified bacterial and human topoisomerase enzymes.
  • Typical Protocol:
    • Enzyme Sources: Use purified recombinant enzymes: S. aureus DNA gyrase, E. coli DNA gyrase, S. aureus Topoisomerase IV, E. coli Topoisomerase IV, and human Topoisomerase IIα [1] [2].
    • Activity Measurement: The assay measures the compound's ability to inhibit the supercoiling (for DNA gyrase) or decatenation (for TopoIV and human TopoIIα) activity of the enzyme.
    • A standard reaction mixture includes the enzyme, DNA substrate (e.g., relaxed plasmid for gyrase, kinetoplast DNA for decatenation), and the test compound in a suitable reaction buffer.
    • The reaction is initiated, stopped after a set time, and the products are analyzed using agarose gel electrophoresis.
    • The IC₅₀ value is calculated from the concentration-response curve, representing the compound concentration that reduces enzyme activity by 50% [2].

2. Whole-Cell Antibacterial Activity (MIC Determination)

  • Objective: To confirm that enzyme inhibition translates into antibacterial activity and to check for any whole-cell potency shifts.
  • Typical Protocol (Broth Microdilution):
    • Prepare a series of doubling dilutions of the test compound in a suitable growth medium in a microtiter plate.
    • Inoculate each well with a standardized density (e.g., 5 × 10⁵ CFU/mL) of the bacterial strain.
    • Incubate the plate at the appropriate temperature (e.g., 35°C) for 16-20 hours.
    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely prevents visible growth of the bacteria [4].
    • Some studies also test the MIC in the presence of human serum to check for protein binding effects [1].

Diagram: NBTI Selectivity & Mechanism

The following diagram illustrates the key concepts of NBTI mechanism and selectivity, based on the information from the search results.

Diagram Title: NBTI Mechanism and Selectivity

G cluster_bacterial Bacterial DNA Gyrase (GyrA Subunits) DNA DNA Strand 1 DNA Strand 2 NBTI NBTI Molecule GyrA1 GyrA Subunit GyrA2 GyrA Subunit LHS LHS (Intercalates in DNA) NBTI->LHS RHS RHS (Binds GyrA Pocket) NBTI->RHS LHS->DNA:f1 Asymmetric Intercalation RHS->GyrA1 RHS->GyrA2 Ala68_1 Ala68 Backbone RHS->Ala68_1 X...O Ala68_2 Ala68 Backbone RHS->Ala68_2 X...O HumanTopoII Human Topoisomerase IIα RHS->HumanTopoII No Binding (No Conserved Pocket) XBond Symmetrical Bifurcated Halogen Bond

This diagram highlights the structural basis for NBTI selectivity. The NBTI's Right-Hand Side (RHS) binds tightly into a hydrophobic pocket formed by the GyrA subunits of the bacterial enzyme, often forming stabilizing halogen bonds with Ala68 backbone residues [2] [3]. This specific binding pocket is not conserved in human topoisomerase IIα, explaining the lack of binding and resulting selectivity [1].

Key Takeaways for Researchers

  • Structural Basis is Key: The search results emphasize that selectivity is not automatic but is achieved through careful molecular design, particularly of the RHS moiety, to exploit differences between bacterial and human enzyme structures [2] [3].
  • Look Beyond the Name: The term "this compound" appears to be a specific identifier (e.g., from a chemical vendor) not used in the primary research literature. When searching for data, it is more effective to use the compound's systematic chemical name or structure.
  • Validate Experimentally: The provided experimental protocols are the standard for confirming that a new NBTI candidate possesses the desired selectivity profile before further development [1] [4] [2].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

458.19296054 Da

Monoisotopic Mass

458.19296054 Da

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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